Product packaging for Yttrium oxide(Cat. No.:CAS No. 11130-29-3)

Yttrium oxide

Cat. No.: B3417663
CAS No.: 11130-29-3
M. Wt: 225.810 g/mol
InChI Key: RUDFQVOCFDJEEF-UHFFFAOYSA-N
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Description

Yttrium Oxide (Y₂O₃), or yttria, is a white, air-stable, crystalline solid with a very high melting point of 2,425 °C . It is an essential high-purity ceramic material valued in research for its exceptional thermal stability, high dielectric constant, and chemical inertness, even against reactive molten metals . Key Research Applications: • Phosphors and Displays: this compound is a fundamental host material for rare-earth dopants (e.g., Eu³⁺) to create efficient phosphors, providing red emission in LEDs, display technologies, and fluorescent lighting . • Advanced Ceramics: It is crucial for stabilizing zirconia (YSZ) in high-strength, porcelain-free dental ceramics and thermal barrier coatings for aerospace components . • Emerging Biomedical Research: Recent studies highlight the potential of this compound Nanoparticles (Y₂O₃-NPs) in biotechnology. A 2025 study demonstrates their selective cytotoxicity against human pancreatic cancer cells (PANC-1), inducing apoptosis through ROS generation and genomic instability, while showing minimal effects on normal cells . They also exhibit promising antimicrobial properties . • Electronics and Coatings: Its high dielectric constant makes it a candidate for replacing silicon dioxide in microelectronics . It is also used in corrosion-resistant coatings and as a material for solid-state lasers . This product is supplied as a high-purity white powder and is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y2O3<br>O3Y2 B3417663 Yttrium oxide CAS No. 11130-29-3

Properties

IUPAC Name

oxygen(2-);yttrium(3+)
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InChI

InChI=1S/3O.2Y/q3*-2;2*+3
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InChI Key

RUDFQVOCFDJEEF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[O-2].[O-2].[O-2].[Y+3].[Y+3]
Source PubChem
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Molecular Formula

Y2O3, O3Y2
Record name yttria
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Record name Yttrium(III) oxide
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DSSTOX Substance ID

DTXSID5051573
Record name Yttrium oxide (Y2O3)
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Molecular Weight

225.810 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax]
Record name Yttrium oxide
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CAS No.

1314-36-9, 11130-29-3
Record name Yttria
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Advanced Synthetic Methodologies for Yttrium Oxide Nanomaterials and Thin Films

Solution-Based Synthesis Techniques

Solution-based methods are widely employed for synthesizing yttrium oxide nanomaterials and thin films due to their ability to control particle size, morphology, and phase purity under relatively mild conditions compared to high-temperature solid-state reactions.

Sol-Gel Methodologies

The sol-gel process is a wet chemical technique that involves the transition from a liquid solution (sol) to a gel phase, which is then processed (dried and calcined) to yield the final solid oxide material. This method is highly adaptable for producing fine powders, coatings, and films with controlled compositions and microstructures.

Precursor Selection and Reaction Parameters

The choice of precursors and the precise control of reaction parameters are fundamental to the success of the sol-gel synthesis of this compound. Common precursors include yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) and yttrium chloride (YCl₃·xH₂O), which are typically dissolved in solvents like methanol (B129727) mdpi.comnih.gov.

Additives can be incorporated to influence the process and the resulting material properties. For instance, P-123 poloxamer is used to promote oxygen vacancies, which can be beneficial for certain applications mdpi.comnih.gov. Polyvinyl alcohol (PVA) has also been employed as an additive, aiding in the stabilization of metal ions within the polymer matrix and potentially reducing the required calcination temperature for oxide formation scielo.br.

Key reaction parameters that significantly impact the morphology, crystallite size, and purity of the synthesized Y₂O₃ include:

pH: The pH of the reaction solution plays a critical role. For example, a precursor obtained at pH 8 resulted in smaller mean particle sizes and narrower size distributions compared to one obtained at pH 10, under otherwise identical calcination conditions mdpi.com. Variations in pH during synthesis are known to influence the final morphology of the this compound particles scielo.br.

Temperature: Calcination temperature is a crucial parameter for crystallite growth and phase formation. Annealing samples between 100 and 400 °C can lead to transformations into irregular, agglomerated particles. Higher annealing temperatures, such as 500–800 °C, result in ill-defined particles, while temperatures around 900 °C can yield well-defined spheroids acs.org. Studies have reported heat treatments at temperatures ranging from 700 °C to 900 °C mdpi.comnih.gov, and others have explored 800 °C and 1100 °C, observing the formation of needles, platelets, or spheres depending on the specific parameters scielo.br.

Solvent: Methanol is frequently used as the solvent for dissolving yttrium precursors in the sol-gel process mdpi.comnih.gov.

Additive Concentration: The molar ratio of additives, such as P-123 poloxamer to yttrium (e.g., 1:1 and 2:1), can influence the physicochemical properties, including crystallinity and purity nih.gov.

Table 1: Sol-Gel Synthesis Parameters for this compound

PrecursorAdditive/StabilizerSolventTypical Calcination Temperature Range (°C)Resulting Crystallite Size (nm)Key Parameters Influencing Properties
Yttrium NitrateP-123 PoloxamerMethanol700-90021-32Molar ratio of P-123:Y, pH
Yttrium ChlorideP-123 PoloxamerMethanol700-90021-32Molar ratio of P-123:Y, pH
Yttrium NitratePolyvinyl AlcoholWaterVaries (e.g., 800, 1100)Not specifiedpH, Calcination Temperature
Sol-Gel Processing Variants and Optimization

Beyond the fundamental sol-gel method, variations exist, such as the Pechini technique, which is a well-established sol-gel method for preparing rare-earth ion-doped phosphors mdpi.com. A modified sol-gel route assisted by polyvinyl alcohol (PVA) solution has also been developed, where the combination of PVA and pH variation can effectively minimize the calcination time and temperature required for Y₂O₃ formation scielo.br.

Optimization efforts focus on tailoring the synthesis parameters to achieve desired properties. For instance, using yttrium chloride as a precursor in conjunction with P-123 poloxamer at a molar ratio of 2:1 has shown improved physicochemical properties, such as crystallinity and purity, compared to systems prepared from yttrium nitrate nih.gov. The resulting Y₂O₃ nanostructured powders typically exhibit crystallite sizes in the range of 21 nm to 32 nm when prepared via the sol-gel method nih.gov.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under elevated temperature and pressure in a sealed vessel (autoclave). These techniques are highly effective for synthesizing crystalline materials with controlled morphologies, including nanorods and platelets, often at lower temperatures than traditional methods. They are favored for their energy efficiency, safety, ability to yield highly crystallized products, and controlled high yields uobaghdad.edu.iq.

Controlled Growth of Nanorods and Platelets

The precise control over the morphology of this compound nanomaterials is achievable by judicious selection of precursors and reaction conditions in hydrothermal and solvothermal processes.

Nanorods and Needles: Needle-like Y₂O₃ structures have been successfully synthesized. For example, using hexagonal Y(OH)₃ as a precursor under hydrothermal conditions at pH 12.0 (using NH₄OH), Y₂O₃ needles with widths of 40-100 nm and lengths up to 1.4 μm were obtained osti.govnii.ac.jp. A CO₂ carbonization method followed by heat treatment also yields Y₂O₃ nanoneedles with dimensions of 1-2 μm in length and 20-30 nm in width nih.gov. Microwave-assisted hydrothermal synthesis has been used to prepare needle-like Y₂O₃:Tb nanomaterials, typically measuring 1–5 μm in length and 100–300 nm in width nih.gov.

Platelets and Sheets: this compound sheets can be synthesized from precursors such as Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O under specific hydrothermal conditions osti.govnii.ac.jp. In other instances, yttrium hydroxynitrate platelets, when subjected to dewatering methods like freeze-drying, decompose into spherical yttria nanoparticles, avoiding agglomeration due to the direct removal of water by sublimation diva-portal.org.

Tubes: Nanotube structures of Y₂O₃ have also been reported, typically formed from Y(OH)₃ precursors under hydrothermal treatment nii.ac.jp.

To achieve directed growth and specific morphologies like nanorods or nanotubes, templates or surfactants are often required to guide the crystal growth along particular crystallographic planes nih.gov.

Table 2: Hydrothermal/Solvothermal Synthesis for this compound Morphology Control

PrecursorReaction Temperature (°C)pHSolvent/MediumResulting MorphologyTypical Dimensions
Hexagonal Y(OH)₃140-22012.0NH₄OHNeedlesWidth: 40-100 nm, Length: up to 1.4 μm
Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂OVariesVariesNH₄OHSheetsNot specified
Y₄O(OH)₉(NO₃)2008.5NH₄OHMicrorodsNot specified
Y₄O(OH)₉(NO₃)20010.5NH₄OHMicrorodsNot specified
Y₄O(OH)₉(NO₃)20012.5NaOHMicrorodsNot specified
Y(OH)₃16013.5NH₄OHNanotubesNot specified
Yttrium Carbonate (from CO₂ carbonization)(Calcination step)N/AN/ANanoneedlesLength: 1-2 μm, Width: 20-30 nm
Y₂O₃:Tb (from microwave hydrothermal)Not specifiedNot specifiedNot specifiedNeedle-likeLength: 1-5 μm, Width: 100-300 nm
Influence of Reaction Conditions on Morphology

The reaction conditions in hydrothermal and solvothermal syntheses exert a profound influence on the resulting morphology and size of this compound nanomaterials.

Temperature: While temperature can affect size distribution, its influence on morphology can be less pronounced at higher temperatures when other factors are constant. For instance, at a fixed pH of 10.5, increasing the reaction temperature from 140 °C to 220 °C primarily narrowed the size distribution of the Y₂O₃ products without significant morphological changes nii.ac.jp. Hydrothermal processes are often conducted at relatively low temperatures, such as 100 °C uobaghdad.edu.iqresearchgate.net, whereas solvothermal reactions might occur at higher temperatures, for example, 230 °C researchgate.net.

pH: pH is identified as a predominant factor in controlling morphology, particularly in basic media osti.govnii.ac.jp. For instance, a pH of 12.0, achieved using NH₄OH, was found to be optimal for synthesizing needle-like Y₂O₃ from Y(OH)₃ precursors osti.govnii.ac.jp. Similarly, in the hydrothermal synthesis of YSZ nanoparticles, a pH of 12 was reported as optimal for achieving high solubility of precursors researchgate.net.

Precursors: The choice of precursor is critical, as different yttrium compounds, such as yttrium hydroxide (B78521), yttrium hydroxynitrate platelets, or this compound nitrate hydroxide, can lead to distinct Y₂O₃ morphologies (sheets, rods, needles, tubes) after hydrothermal treatment and subsequent calcination osti.govnii.ac.jp. Importantly, the morphology of the precursor is often retained in the final oxide product osti.gov.

Solvent: In solvothermal synthesis, the reaction medium, such as water or methanol, can influence the particle size of the synthesized materials researchgate.net.

The CO₂ carbonization method, followed by calcination, offers an alternative route to produce Y₂O₃ nanoneedles with controlled morphology, benefiting from advantages like reduced pollution, no need for additives, low raw material costs, and ease of large-scale production nih.gov.

Compound Name List:

this compound (Y₂O₃)

Yttrium nitrate (Y(NO₃)₃·6H₂O)

Yttrium chloride (YCl₃·xH₂O)

Methanol

P-123 poloxamer

Polyvinyl alcohol (PVA)

Yttrium hydroxide (Y(OH)₃)

Yttrium hydroxynitrate platelets (e.g., Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O)

this compound nitrate hydroxide (Y₄O(OH)₉(NO₃))

Yttrium carbonate (Y₂(CO₃)₃·2H₂O)

this compound:Tb

Precipitation Methods

Co-precipitation Techniques

Co-precipitation is a common and effective method for synthesizing Y₂O₃ NPs. This process generally involves mixing soluble yttrium salts with a precipitating agent to form an insoluble yttrium compound, such as yttrium oxalate (B1200264) or yttrium hydroxide. The resulting precipitate is then washed, dried, and calcined at elevated temperatures to convert it into crystalline Y₂O₃ mdpi.comresearchgate.netsurrey.ac.uk.

For instance, yttrium oxalate (Y₂(C₂O₄)₃) can be precipitated from yttrium nitrate solutions using ammonium (B1175870) oxalate. The reaction can be carried out at temperatures ranging from room temperature to 100 °C for durations of 0.5 to 3 hours mdpi.comresearchgate.net. Subsequent calcination of the yttrium oxalate precursor at temperatures around 650 °C for 4 hours has been shown to yield pure cubic phase Y₂O₃ nanoparticles with semispherical morphology, crystallite sizes between 7–21 nm, and a specific surface area of 7.40 m²/g surrey.ac.uk.

Another approach involves using yttrium nitrate hexahydrate as the precursor and ammonium hydroxide as the precipitating agent. This low-temperature co-precipitation method, followed by heat treatment at 450 °C, can produce ultrafine Y₂O₃ nanoparticles with an average particle size of approximately 7.78 nm cu.edu.eg. The choice of precipitating agent can significantly influence the resulting Y₂O₃ product properties; for example, tetraalkylammonium hydroxides have been shown to produce finer-grained Y₂O₃ than conventional ammonium hydroxide due to higher pH values and inhibition of particle growth acs.org.

Impact of pH and Precursors on Particle Characteristics

The characteristics of Y₂O₃ nanoparticles, including their size, morphology, and crystallinity, are highly sensitive to the synthesis parameters, particularly the pH and the choice of precursors.

pH Influence: The final pH of the precipitation solution plays a critical role in determining the size and morphology of the Y₂O₃ particles mdpi.comnii.ac.jpresearchgate.net. For example, in the preparation of Y₂O₃ powders from a precursor, a pH of 8 resulted in smaller mean particle sizes and narrower size distributions compared to a pH of 10, when calcined under identical conditions mdpi.com. In hydrothermal synthesis, pH is a dominant factor; increasing the pH from 7.0 to 8.0 can alter the morphology from lamina microprisms to circular nanorods, with higher pH values above 8.0 leading to a decrease in nanorod size researchgate.net. High pH values generally promote nucleation over particle growth by increasing supersaturation acs.org.

Precursor Selection: The chemical nature of the yttrium precursor significantly impacts the final Y₂O₃ product. Commonly used precursors include yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), yttrium chloride (YCl₃), and yttrium oxalate (Y₂(C₂O₄)₃) mdpi.comresearchgate.netcu.edu.egmdpi.com. Precursors like yttrium nitrate hydroxide hydrate (B1144303) or hexagonal Y(OH)₃, when used in hydrothermal methods, can lead to Y₂O₃ with morphologies inherited from the precursor structure nii.ac.jp. The choice of precursor can also influence the resulting phase; for instance, yttrium acetylacetonate (B107027) may not always convert to the desired cubic Y₂O₃ phase under specific conditions nih.gov.

Green Synthesis Approaches

Driven by the principles of green chemistry, researchers have developed environmentally friendly methods for synthesizing Y₂O₃ nanoparticles, primarily utilizing biological entities like plant extracts. These approaches offer sustainability, reduced toxicity, and often imbue the resulting nanoparticles with beneficial biological activities mdpi.comimpactfactor.orgresearchgate.netdntb.gov.ua.

Biologically Mediated Synthesis

Biologically mediated synthesis involves using plant extracts as both reducing and capping agents in the synthesis of Y₂O₃ NPs. This typically entails reacting a soluble yttrium precursor, such as yttrium nitrate hexahydrate, with a plant extract (e.g., from Lantana camara, Agathosma betulina, or Illicium verum) under controlled heating conditions mdpi.comworldscientific.commdpi.comresearcher.lifejabonline.in.

For example, the use of Agathosma betulina leaf extract with yttrium nitrate hexahydrate, followed by calcination at 500 °C, yielded nearly spherical Y₂O₃ nanoparticles with an average diameter of 13 nm and a cubic crystalline phase worldscientific.com. Similarly, Y₂O₃ NPs synthesized using pine needle leaf extract exhibited crystallite sizes of 1.696 nm and particle sizes of 24.55 nm mdpi.com. These green-synthesized Y₂O₃ NPs have demonstrated promising antibacterial, antioxidant, and anticancer properties mdpi.comimpactfactor.orgresearchgate.networldscientific.commdpi.comjabonline.in. Sonochemical methods combined with plant extracts also represent an eco-friendly route for Y₂O₃ NP synthesis researcher.life.

Eco-friendly Precursors and Processes

The core of green synthesis for Y₂O₃ lies in the use of sustainable materials and processes. Plant extracts serve as renewable and non-toxic precursors and stabilizing agents mdpi.comimpactfactor.orgresearchgate.netdntb.gov.uaworldscientific.commdpi.comresearcher.lifejabonline.inmalayajournal.org. Water is commonly employed as the solvent, minimizing the use of hazardous organic solvents mdpi.comimpactfactor.orgworldscientific.commdpi.comresearcher.lifejabonline.inmalayajournal.orgekb.eg. These methods aim to reduce energy consumption and chemical waste compared to traditional physical and chemical synthesis routes, aligning with sustainable manufacturing practices impactfactor.orgresearchgate.netdntb.gov.ua.

Vapor-Phase Deposition Techniques for Thin Films

Vapor-phase deposition techniques are essential for fabricating high-quality this compound thin films, which are critical for applications in microelectronics, optics, and protective coatings. Techniques such as Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and Physical Vapor Deposition (PVD) are employed.

ALD is particularly advantageous for creating highly uniform, conformal, and precisely controlled thin films due to its self-limiting surface reactions mdpi.comacs.org. This method involves sequential, alternating surface reactions of a vapor-phase yttrium precursor and an oxygen source (e.g., water or ozone) mdpi.comacs.org. A suitable yttrium precursor, such as Y(EtCp)₂(iPr₂-amd) or Y(iPr₂amd)₃, is required to be volatile, thermally stable, and reactive with the oxygen source mdpi.comacs.org. ALD processes for Y₂O₃ can be conducted over a wide temperature range, typically between 150 °C and 450 °C mdpi.comacs.org.

Table 1: Representative this compound Thin Film Deposition Parameters and Properties via ALD

TechniquePrecursorOxygen SourceTemperature Range (°C)Growth Rate (Å/cycle)Refractive IndexFilm StructurePurity (C, N)
ALDY(EtCp)₂(iPr₂-amd) / Y(iPr₂amd)₃ mdpi.comacs.orgH₂O / O₃ mdpi.com150–450 mdpi.comacs.org0.8–1.1 mdpi.comacs.org~1.8 acs.orgCrystalline mdpi.comacs.org<0.5 at.% acs.org
ALDY(iPr₂amd)₃ acs.orgH₂O acs.org150–280 acs.org0.8 acs.org1.8 acs.orgCubic polycrystalline acs.org<0.5 at.% acs.org

Other vapor-phase methods include Metal-Organic Chemical Vapor Deposition (MOCVD) and Mist CVD. MOCVD can utilize yttrium tris-amidinate compounds with oxygen at temperatures between 400–700 °C to produce polycrystalline Y₂O₃ films researchgate.net. Mist CVD, employing ultrasonic atomization of precursor solutions, can deposit Y₂O₃ films at 400 °C with a deposition rate of 9.0 nm/min and a refractive index of 1.76, utilizing H₂O and O₂ as supporting oxygen sources researchgate.net.

The resulting Y₂O₃ thin films deposited via these methods exhibit desirable properties. ALD films are often smooth and crystalline, with some showing a cubic polycrystalline structure and high purity mdpi.comacs.org. The dielectric constant of Y₂O₃ films can range from 15 to 20, and they can exhibit low leakage currents and high breakdown fields depending on the deposition conditions researchgate.net.

Compound List:

this compound (Y₂O₃)

Yttrium oxalate (Y₂(C₂O₄)₃)

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

Yttrium chloride (YCl₃)

Yttrium hydroxide (Y(OH)₃)

Yttrium nitrate hydroxide hydrate (Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O)

this compound nitrate hydroxide (Y₄O(OH)₉(NO₃))

Yttrium hafnate (Y₂Hf₂O₇)

Yttrium acetylacetonate (Y(acac)₃)

Yttrium tris(N,N'-diisopropylacetamidinate) (Y(iPr₂amd)₃)

Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionato) ([Y(thd)₃])

Yttrium-stabilized zirconia (YSZ)

Yttria-stabilized zirconia films

Yttrium hafnate (Y₂Hf₂O₇)

Yttrium nitrate (Y(NO₃)₃)

Hafnium (IV) chloride (HfCl₄)

Ammonium oxalate ((NH₄)₂C₂O₄)

Ammonium hydroxide (NH₄OH)

Tetraalkylammonium hydroxides

Ozone (O₃)

Water (H₂O)

Oxygen (O₂)

Palladium compounds ([Pd(acac)₂], [Pd(η³-C₃H₅)(η⁵-C₅H₅)], [Pd(η³-C₄H₇)(acac)])

Lithium niobate (LiNbO₃)

Aluminum oxide (α-Al₂O₃)

Cerium oxide (CeO₂)

Indium oxide (In₂O₃)

Gadolinium oxide (Gd₂O₃)

Magnesium oxide (MgO)

Calcium oxide (CaO)

Zinc oxide (ZnO)

Titanium oxide (TiO₂)

Bismuth oxide (Bi₂O₃)

Zirconium oxide (ZrO₂)

Europium oxide (Eu₂O₃)

Terbium oxide (Tb₂O₃)

this compound:Europium (Y₂O₃:Eu)

this compound:Erbium (Y₂O₃:Er)

this compound:Ytterbium (Y₂O₃:Yb)

this compound:Thulium (Y₂O₃:Tm)

this compound:Ytterbium:Erbium (Y₂O₃:Tm,Yb)

Yttrium nitrate hydroxide (Y(NO₃)₃)

Potassium hydroxide (KOH)

Polyvinyl alcohol (PVA)

Sodium carbonate (Na₂CO₃)

Sodium oleate (B1233923)

Urea

Glycine (B1666218)

Formic acid

Yttrium formate (B1220265) (Y(HCOO)₃)

Erbium formate (Er(HCOO)₃)

Yttrium-erbium formate ((Y₁₋ₓErₓ)(HCOO)₃)

Yttrium-erbium oxide ((Y₁₋ₓErₓ)₂O₃)

Tin oxide (SnO₂)

Stannous oxide (SnO)

Yttrium doped tin oxide

Tin doped this compound

Electron Beam Deposition

Electron beam (e-beam) evaporation is a physical vapor deposition (PVD) technique widely employed for depositing high-quality thin films of refractory materials, including this compound. This method involves heating a source material (this compound or yttrium metal) in a vacuum using an electron beam, causing it to evaporate. The vaporized material then condenses onto a substrate, forming a thin film. For this compound deposition, reactive e-beam evaporation is often utilized, where oxygen is introduced into the deposition chamber to ensure the oxidation of evaporated yttrium or to maintain the stoichiometry of this compound.

Principles and Parameters

The process typically operates under high vacuum conditions, with pressures often in the range of 10⁻⁴ to 10⁻⁶ mbar aip.orgsoton.ac.ukarxiv.org. The deposition rate, a critical parameter influencing film microstructure and properties, is controlled by the electron beam power and the source material's properties. Rates commonly range from 0.2 to 1 nm/s aip.orgsoton.ac.ukumicore.com. The partial pressure of oxygen is a key factor in achieving stoichiometric Y₂O₃ films, with typical values ranging from 3 x 10⁻⁴ to 8 x 10⁻⁵ mbar aip.orgsoton.ac.uk. Substrate temperature also plays a significant role, influencing film crystallinity and adhesion, with depositions occurring from room temperature up to 600 °C ktu.lt. When yttrium metal is evaporated, the presence of oxygen is essential for the formation of this compound aip.orgsoton.ac.uklu.lv.

Research Findings and Applications

Electron beam-deposited this compound films have demonstrated a wide range of refractive indices, typically between 1.66 and 1.92 at 550 nm, depending on the deposition parameters soton.ac.uk. These films can vary from amorphous to highly crystalline structures, with the crystalline phase often exhibiting a peak along the <222> plane of Y₂O₃ soton.ac.uk. Yttrium-stabilized zirconia (YSZ) films deposited via e-beam evaporation have shown crystallite sizes ranging from 12 to 49 nm, influenced by substrate temperature ktu.lt. The technique is suitable for fabricating thin films for semiconductors, passive components, and optical coatings umicore.comlesker.com. While generally producing smooth and clear films, this compound can experience some oxygen loss during the process lesker.com.

Data Table: Electron Beam Deposition Parameters and Film Properties
MethodPrecursorOxygen Partial Pressure (mbar)Deposition Rate (nm/s)Substrate Temperature (°C)Refractive Index (at 550 nm)Crystallinity/MorphologyFilm Thickness (nm)
Electron Beam EvaporationY₂O₃ powder3 x 10⁻⁴ - 8 x 10⁻⁵0.5 - 1.0Room Temp - 6001.718 - 1.917Amorphous to crystalline455 - 510
Electron Beam EvaporationYttrium metal~10⁻⁴0.2 - 0.72981.78 - 1.90Smooth and clear films~200
E-beam Evaporation (YSZ)YSZ ceramic powder (8YSZ)Not specifiedNot specified20 - 600Not specifiedTetragonal (101) texture1500 - 2000
E-beam Evaporation (Y₂O₃)Y₂O₃ (99.99% purity)3 x 10⁻⁴ - 8 x 10⁻⁵0.5Not specified1.66 - 1.92Amorphous to highly crystalline460 - 510

Thermal Decomposition and Combustion Synthesis

Thermal decomposition and combustion synthesis represent prominent chemical routes for producing this compound powders, particularly in nanomaterial forms. These methods offer advantages in terms of cost-effectiveness and scalability, allowing for control over particle size and morphology through judicious selection of precursors and reaction conditions.

Thermal Decomposition of Precursors

Thermal decomposition involves heating a yttrium-containing precursor to induce chemical breakdown, yielding this compound. Common precursors include yttrium oxalate decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O), yttrium hydroxide, and various organic salts. The decomposition of yttrium oxalate, for instance, is a multi-stage process involving dehydration and thermolysis, typically yielding this compound at temperatures around 550 °C, with specific surface areas reported between 50-65 m²/g mdpi.com. Yttrium hydroxide can also be thermally decomposed, with cubic Y₂O₃ forming at temperatures around 600 °C researchgate.net. The choice of precursor and decomposition temperature significantly influences the resulting particle size and surface area mdpi.comdiva-portal.org.

Combustion Synthesis Techniques

Combustion synthesis is a highly exothermic redox reaction that rapidly converts precursors into the desired oxide. It typically involves mixing a fuel (e.g., glycine, urea, citric acid, EDTA) with an oxidizer (e.g., yttrium nitrate) and igniting the mixture. This method is effective for producing nanocrystalline this compound powders with high surface areas and controlled morphologies. For example, using yttrium nitrate with glycine as a fuel can yield fine, spherical nanopowders researchgate.net. Solution combustion synthesis (SCS) using yttrium nitrate and EDTA-Na₂ has produced Y₂O₃ with cubic crystalline structure and crystallite sizes in the range of 18–23 nm researchgate.net. The calcination of as-synthesized combustion products at elevated temperatures (e.g., 1100 °C) is often performed to achieve full crystallization diva-portal.orgscientific.netresearchgate.net.

Research Findings and Material Characteristics

Both thermal decomposition and combustion synthesis routes have demonstrated the ability to produce this compound nanoparticles with sizes ranging from approximately 10 nm (crystallite size) to over 100 nm, depending on the specific method and parameters diva-portal.orgresearchgate.netresearchgate.netscientific.netingentaconnect.com. Surface areas can be substantial, with values up to 77 m²/g reported for powders produced via inert gas condensation diva-portal.org. Combustion synthesis, in particular, often results in foamy or fluffy morphologies due to the rapid gas evolution during the exothermic reaction researchgate.net. The selection of fuel in combustion synthesis can significantly impact the resulting particle size and morphology, with glycine often leading to smaller, more spherical particles compared to other fuels researchgate.net.

Data Table: Thermal Decomposition and Combustion Synthesis Parameters and Product Properties

MethodPrecursorFuel (Combustion)Decomposition/Calcination Temp. (°C)Product Particle/Crystallite Size (nm)Specific Surface Area (m²/g)Morphology
Thermal DecompositionY₂(C₂O₄)₃·10H₂ON/A550Not specified50 - 65Not specified
Thermal DecompositionYttrium hydroxideN/A600Not specifiedNot specifiedPorous
Thermal DecompositionAmmonium yttrium oxalateN/A600 - 900Not specifiedNot specifiedNot specified
Combustion Synthesis (SCS)Yttrium nitrateGlycine700 (calcination)~10 (crystallite)Not specifiedFine particles, spherical
Combustion Synthesis (SCS)Yttrium nitrateUrea1100 (calcination)Not specifiedNot specifiedNot specified
Combustion Synthesis (SCS)Yttrium nitrateEDTA-Na₂~350 (synthesis)18 - 23Not specifiedFoamy, fluffy
Modified Combustion SynthesisYttrium nitrate, GlycineGlycine1100 (calcination)40 - 100Not specifiedNanoparticles
Thermal Decomposition of complexY(Cup)₂(Gly)∙2H₂ON/A400Not specifiedNot specifiedOff-white powder
Combustion Synthesis (Flash)Yttrium nitrate, UreaUrea1100 (calcination)Not specifiedNot specifiedNanopowders

Novel and Hybrid Synthesis Methods

Beyond traditional e-beam deposition and thermal/combustion routes, a variety of novel and hybrid synthesis methods are being explored to achieve enhanced control over this compound nanostructures and thin films, often at lower temperatures or with unique morphological outcomes.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods involve carrying out chemical reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in sealed autoclaves. These techniques are highly effective for producing this compound nanoparticles with controlled morphologies, such as nanorods, nanowires, nanosheets, and even hollow structures researchgate.netmdpi.com. For instance, hydrothermal synthesis using yttrium nitrate and KOH can yield various morphologies depending on precursor concentration and pH mdpi.comasianpubs.org. Subsequent calcination of hydrothermally synthesized precursors, like yttrium hydroxide, at temperatures between 500-1000 °C leads to the formation of crystalline Y₂O₃ researchgate.netuobaghdad.edu.iq.

Sol-Gel Techniques

The sol-gel method is a versatile wet-chemical route that involves the formation of a colloidal suspension (sol) that transitions into a gel network. This method allows for excellent control over stoichiometry, homogeneity, and particle size, often producing highly pure this compound nanoparticles. Precursors like yttrium nitrate or chloride are typically used, often with additives like polyethylene (B3416737) glycol (PEG) or poloxamers to influence particle formation and prevent agglomeration mdpi.comresearchgate.net. Annealing the resultant gel at temperatures ranging from 550 °C to 900 °C yields crystalline Y₂O₃ with crystallite sizes typically in the range of 20-30 nm mdpi.com.

Hybrid and Emerging Methods

Hybrid approaches combine elements of different techniques or introduce novel processing steps. For example, mist chemical vapor deposition (Mist CVD) has been used to fabricate this compound thin films at lower temperatures (< 400 °C) by employing assistant materials like H₂O and NH₃(aq) atlas.jp. Ion-beam assisted deposition (IBAD) and reactive sputtering are also employed for thin film preparation, offering control over film density and stoichiometry aip.orgresearchgate.net. Hybrid methods involving the incorporation of yttrium oxyhydride nanoparticles into polymers for photochromic applications have also been explored forskningsradet.no.

Research Findings and Morphological Control

These advanced methods provide significant control over this compound nanostructures. Hydrothermal synthesis, for example, has been shown to produce distinct morphologies like nanorods, needles, and tubes by varying precursors, reaction temperature, and pH researchgate.netmdpi.com. Sol-gel methods can yield highly uniform, crystalline nanoparticles with controlled crystallite sizes mdpi.com. Emerging techniques like Mist CVD aim to achieve high-quality films at reduced processing temperatures, expanding the applicability of this compound in temperature-sensitive substrates.

Data Table: Novel/Hybrid Synthesis Methods and Resulting Nanomaterials/Films

MethodPrecursorKey Parameters/AdditivesReaction/Annealing Temp. (°C)Product Particle/Crystallite Size (nm)Morphology
Hydrothermal SynthesisYttrium nitrate hexahydrateKOH, adjusted pH180 (autoclave)Not specifiedNanospheres, nanorods, needles, tubes
Hydrothermal SynthesisYttrium hydroxideN/A500, 700, 1000 (calcination)Not specifiedNot specified
Sol-Gel MethodYttrium nitrate, Yttrium chlorideP-123 poloxamer, glycerol550 - 90020 - 32Nanoparticles (can be agglomerated)
Mist CVDYttrium sourceH₂O and NH₃(aq) as assistant materials< 400Not specifiedThin films
Reactive SputteringYttriumOxygen pressure (4x10⁻³ Pa)Room Temp, 700Not specifiedThin films
IBADY₂O₃Ion beam assisted depositionNot specifiedNot specifiedThin films
Hybrid (Sputtering + H₂/O₂)Yttrium particlesHydrogenation followed by oxidationNot specifiedNot specifiedYttrium oxyhydride nanoparticles/films

Compound Name List

this compound (Y₂O₃)

Yttrium iron garnet (YIG)

Yttrium oxyhydride

Yttrium hydroxide

Yttrium oxalate decahydrate

Yttrium trifluoroacetate (B77799)

Ammonium yttrium oxalate

Yttrium nitrate

Yttrium chloride

Yttrium oxycarbonate

Yttrium aluminate

Yttrium-aluminum-based precursors

Yttrium stabilized zirconium oxide (YSZ)

Erbium-doped this compound (Er:Y₂O₃)

Gadolinium oxide (Gd₂O₃)

Neodymium doped this compound (Nd:Y₂O₃)

Samarium doped this compound (Sm³⁺ doped Y₂O₃)

Yttrium oxyfluoride (YOF)

Yttrium silicate (B1173343)

Advanced Characterization Techniques for Yttrium Oxide Materials

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for probing the atomic and molecular characteristics of materials. They provide detailed insights into the chemical composition, bonding environments, and structural arrangements within yttrium oxide.

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.org When yttrium powder is exposed to air, a surface layer of this compound readily forms due to yttrium's high affinity for oxygen. aip.org XPS is instrumental in characterizing this oxide layer.

XPS analysis is highly effective for determining the surface chemical composition and stoichiometry of this compound. The technique can identify the constituent elements and their relative concentrations on the material's surface. For instance, XPS has been used to confirm the presence of Y₂O₃ on the surface of yttrium powder exposed to air. aip.org The analysis of plasma-sprayed Y₂O₃ coatings before and after exposure to NF₃ plasma also utilizes XPS to measure the amounts of yttrium, oxygen, and fluorine, revealing changes in surface composition due to the plasma treatment. researchgate.net

The stoichiometry of this compound, which is naturally Y₂O₃ corresponding to the Y³⁺ oxidation state, can be confirmed by the binding energies observed in the XPS spectra. researchgate.net The presence of yttrium is identified by the Y 3d peak, typically found in the 150-160 eV range, while the O 1s peak around 530 eV confirms the presence of oxygen. researchgate.net Surface contamination, often from atmospheric hydrocarbons, is also detectable, commonly observed as a C 1s peak near 285 eV. aip.orgresearchgate.net

XPS Data for Surface Composition of this compound
ElementCore LevelTypical Binding Energy (eV)Information Provided
Yttrium (Y)3d156.4 - 157.7Confirms presence of yttrium, indicates oxidation state
Oxygen (O)1s~530Confirms presence of oxygen in the oxide form
Carbon (C)1s~285Indicates surface contamination from hydrocarbons

Detailed analysis of the core-level spectra in XPS provides critical information about the chemical states of the elements. For this compound, the Y 3d and O 1s core levels are of primary interest. The Y 3d region exhibits well-resolved spin-orbit components, Y 3d₅/₂ and Y 3d₃/₂, with a splitting of 2.05 eV. researchgate.netxpsfitting.com The binding energies of these peaks are characteristic of the yttrium's chemical environment. For stoichiometric Y₂O₃, the Y 3d₅/₂ and Y 3d₃/₂ peaks are typically observed at approximately 156.2-156.4 eV and 158.2-158.4 eV, respectively. researchgate.netthermofisher.com The presence of other chemical states, such as yttrium carbonate, would result in a shift of these peaks to higher binding energies, around 157.7 eV for Y 3d₅/₂. thermofisher.comthermofisher.com

The O 1s core level can also be deconvoluted to distinguish between different oxygen species. The main peak, typically around 529.1-531.5 eV, corresponds to the Y-O lattice oxide bonds. researchgate.net Higher binding energy components can indicate the presence of surface hydroxides or adsorbed nitrates. researchgate.net This detailed core-level analysis allows for the differentiation of Y₂O₃ from other yttrium compounds like Y(OH)₃, as the Y 3s peak for Y₂O₃ is distinctively different. aip.org

Core-Level XPS Data for this compound
Core LevelComponentBinding Energy (eV)Assignment
Y 3dY 3d₅/₂156.2 - 156.4Stoichiometric Y₂O₃
Y 3d₃/₂158.2 - 158.4Stoichiometric Y₂O₃
O 1sPeak 1529.1 - 531.5Y-O lattice oxide bonds
Peak 2~532.1Surface hydroxides
Peak 3~534.3Adsorbed nitrates

Fourier Transform Infrared Spectroscopy is a powerful technique for investigating the vibrational modes of molecules and crystal lattices. It is particularly useful for identifying functional groups and studying the structural conformations of materials like this compound.

The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of the Y-O bonds within its crystal structure. The most prominent feature in the FTIR spectrum of Y₂O₃ is a strong absorption band typically observed in the range of 560-600 cm⁻¹. inoe.roresearchgate.net This band is attributed to the Y-O stretching vibration and is a characteristic fingerprint of the this compound structure. inoe.roorientjchem.org The exact position and broadness of this peak can be influenced by factors such as particle size and thermal treatment. inoe.ro For instance, in as-prepared Y₂O₃:SiO₂ composites, the Y-O absorption band is broader compared to annealed samples, where a well-defined peak appears around 560.91 cm⁻¹. inoe.ro

Other vibrational modes can also be observed. For example, in this compound nanoparticles synthesized via a hydrothermal method, absorption peaks at 602, 584, 578, and 574 cm⁻¹ were assigned to the Y-O stretching mode, confirming the formation of yttria from yttrium hydroxide (B78521). orientjchem.org The FTIR analysis of this compound nanocrystallites prepared by a sol-gel method also showed absorption bands around 500 cm⁻¹ and 600 cm⁻¹, corresponding to oxygen-metal vibrations. researchgate.net

Characteristic FTIR Vibrational Modes for this compound
Wavenumber (cm⁻¹)AssignmentReference
560 - 600Y-O stretching vibration inoe.roresearchgate.net
~500 and ~600Oxygen-metal vibrations in sol-gel prepared Y₂O₃ researchgate.net
602, 584, 578, 574Y-O stretching mode in hydrothermally synthesized nanoparticles orientjchem.org
560.91Y-O bond in annealed Y₂O₃:SiO₂ composite inoe.ro

FTIR spectroscopy is highly sensitive to the presence of surface adsorbates and functional groups, which is crucial for understanding the surface chemistry of this compound. Due to its hygroscopic nature, this compound surfaces often have adsorbed water molecules and hydroxyl groups. These are typically identified by a broad absorption band in the region of 3400-3500 cm⁻¹, corresponding to O-H stretching vibrations, and a band around 1625-1650 cm⁻¹ due to the H-O-H bending mode of adsorbed water. inoe.roresearchgate.net

Furthermore, this compound can react with atmospheric carbon dioxide to form surface carbonate species. thermofisher.com These are evidenced by absorption peaks in the FTIR spectrum, for example, at 1742 cm⁻¹, 1636 cm⁻¹, and 1542 cm⁻¹, which arise from asymmetric and symmetric C-O stretches of CO₃²⁻ species. researchgate.net The presence of Y-OH stretching modes can also be identified, with peaks reported around 830 cm⁻¹ and 610 cm⁻¹. researchgate.net The intensity of these bands associated with hydroxyl and carbonate groups can be significantly reduced through calcination. orientjchem.orgresearchgate.net

FTIR Bands for Surface Adsorbates on this compound
Wavenumber (cm⁻¹)AssignmentFunctional Group/Adsorbate
3400 - 3500O-H stretching vibrationsAdsorbed water, hydroxyl groups
1625 - 1650H-O-H bending modeAdsorbed water
1742, 1636, 1542Asymmetric and symmetric C-O stretchesCarbonate species (CO₃²⁻)
830, 610Y-OH stretching modeHydroxyl groups

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of this compound (Y₂O₃). The absorption of UV or visible light by the material corresponds to the excitation of outer electrons, providing insights into its electronic transitions.

Undoped this compound typically exhibits a strong absorbance band in the ultraviolet region, which is associated with the photoexcitation of electrons from the valence band to the conduction band. researchgate.net For this compound nanoparticles, a strong absorption band is observed at around 270 nm. researchgate.net Another reported value for the absorption band of Y₂O₃ is around 230 nm, corresponding to the inter-band transition of the material. researchgate.net Studies on Y₂O₃ nanorods have identified a high-intensity signal at 239 nm, which is attributed to the n-p* molecular orbital electronic transition. researchgate.net Barium borate-based glasses containing Y₂O₃ show characteristic UV absorption peaks at approximately 213 nm, 240 nm, and 308 nm. researchgate.net

When this compound is doped with other elements, the absorption spectra can be modified. However, in some cases, such as with low concentrations of europium doping, the absorption peaks corresponding to the dopant may not be observed due to their low concentration within the host lattice. researchgate.net

UV-Vis Absorption Peaks of this compound Materials
MaterialAbsorption Peak (nm)Attributed Electronic Transition
This compound Nanoparticles~270Valence band to conduction band photoexcitation researchgate.net
This compound~230Inter-band transition researchgate.net
This compound Nanorods239n-p* molecular orbital transition researchgate.net
Y₂O₃-containing Barium Borate Glass213, 240, 308Characteristic UV absorption researchgate.net

Photoluminescence Spectroscopy (PL)

Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to probe the electronic structure and optical properties of this compound, particularly when doped with rare-earth elements. This technique involves the excitation of the material with photons, followed by the emission of photons as the material returns to a lower energy state.

The luminescence of this compound is significantly enhanced when it is used as a host lattice for various dopant ions, such as europium (Eu³⁺) and erbium (Er³⁺).

In Europium-doped this compound (Y₂O₃:Eu³⁺) , a bright red emission is typically observed. nih.gov Upon excitation, characteristic emission peaks appear which are attributed to the electronic transitions within the Eu³⁺ ions. The most intense emissions are generally due to the ⁵D₀ → ⁷F₂ transition, which results in sharp peaks in the red region of the spectrum. nih.govresearchgate.net For instance, Y₂O₃:Eu³⁺ nanodiscs exhibit bright red emission at 607 nm and 622 nm upon 273 nm host lattice excitation. nih.gov In highly crystalline Y₂O₃:Eu³⁺, the ⁵D₀ → ⁷F₁ emission at 590 nm is finely split into three lines, and the two most intense peaks at 607 nm and 622 nm are from the ⁵D₀ → ⁷F₂ transition. nih.gov

Erbium-doped this compound (Y₂O₃:Er³⁺) nanophosphors, when excited in the 200-400 nm range, show multiple emission peaks. usc.eduresearchgate.net Under 356 nm excitation, three major peaks are located at 506 nm (green), 522 nm (green), and 711 nm (red). usc.edutandfonline.com These correspond to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴F₉/₂ → ⁴I₁₅/₂ transitions, respectively. usc.edutandfonline.com

Photoluminescence Emission Peaks of Doped this compound
DopantExcitation Wavelength (nm)Emission Peak (nm)ColorElectronic Transition
Eu³⁺273607, 622Red⁵D₀ → ⁷F₂ nih.gov
Eu³⁺Host Lattice Excitation590Orange-Red⁵D₀ → ⁷F₁ nih.gov
Er³⁺356506, 522Green²H₁₁/₂ → ⁴I₁₅/₂ usc.edutandfonline.com
Er³⁺356711Red⁴F₉/₂ → ⁴I₁₅/₂ usc.edutandfonline.com

Upconversion is a process where low-energy photons (typically in the near-infrared range) are converted into higher-energy emitted photons (in the visible or ultraviolet range). This phenomenon is of significant interest in rare-earth-doped this compound materials. The most common mechanisms for upconversion are Excited State Absorption (ESA), Energy Transfer Upconversion (ETU), and Photon Avalanche (PA). mdpi.comtaylorfrancis.com

In the Energy Transfer Upconversion (ETU) process, a sensitizer (B1316253) ion (like Yb³⁺) absorbs a photon and transfers its energy to a neighboring activator ion (like Er³⁺ or Tm³⁺), exciting it to an intermediate energy level. A second energy transfer from another excited sensitizer ion can then further excite the activator ion to a higher energy level, from which it emits an upconverted photon upon relaxation. mdpi.com The Yb³⁺ ion is often used as a sensitizer because of its large absorption cross-section in the near-infrared region. taylorfrancis.com

For example, in Y₂O₃ co-doped with Yb³⁺ and Er³⁺, the Yb³⁺ ions absorb 980 nm photons and transfer the energy to Er³⁺ ions. This can lead to various visible emission bands. The green emission in Er³⁺-doped systems often arises from the ²H₁₁/₂ and ⁴S₃/₂ states, while red emission originates from the ⁴F₉/₂ state. The specific upconversion pathways can be complex and may involve multiple energy transfer steps and non-radiative relaxations. aps.org

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and local atomic environment. For cubic this compound (C-type Y₂O₃), group theory predicts the number and symmetry of Raman active modes. The observed Raman spectra of cubic rare-earth oxides, including Y₂O₃, show several active phonon modes. optica.org The most prominent line in the Raman spectrum of Y₂O₃ is typically observed around 380 cm⁻¹. optica.org

Observed Raman-Active Modes in Cubic Y₂O₃
Wavenumber (cm⁻¹)Symmetry
~129Tg
~160Ag, Tg
~325Tg
~380Ag, Eg, Tg
~435Tg
~470Ag, Eg
~560Tg
~595Ag, Tg

Data sourced from G. Schaack and J. A. Koningstein, 1970. optica.org

The phonons can be broadly categorized into two groups: those above 300 cm⁻¹ are predominantly due to the internal vibrations of (Y-O₆) octahedra, while those below 200 cm⁻¹ are mainly associated with the translational motions of these octahedra and the Y³⁺ ions. optica.org

Atomic Absorption and Emission Spectroscopy (AAS/AES)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are techniques used for the quantitative determination of elemental composition.

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. To determine the concentration of yttrium in a sample, the sample must be atomized, typically using a high-temperature flame (e.g., dinitrogen oxide-acetylene) or an electrothermal atomizer. rsc.org A light source specific to yttrium, such as a hollow cathode lamp, is used, and the amount of light absorbed at a characteristic wavelength is proportional to the concentration of yttrium atoms. For the determination of yttrium in zirconia matrices, the absorbance is measured at a wavelength of 410.2 nm. rsc.org

Atomic Emission Spectroscopy (AES) , particularly Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is a powerful technique for multi-element analysis. researchgate.net In ICP-AES, the sample is introduced into a high-temperature plasma (often argon-based), which excites the atoms and ions, causing them to emit light at their characteristic wavelengths. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org Yttrium is frequently used as an internal standard in ICP-AES analyses to compensate for variations in sample introduction and plasma conditions, thereby improving the accuracy and precision of the measurements for other elements. tandfonline.comresearchgate.net

Microstructural and Morphological Characterization

The microstructural and morphological properties of this compound (Y₂O₃) materials are critical to their performance in various applications. Advanced characterization techniques provide detailed insights into features such as crystallinity, grain size, particle shape, and film structure.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can obtain information about the crystalline phases, lattice parameters, and crystallite size.

This compound primarily crystallizes in a cubic structure, specifically the C-type rare-earth oxide structure known as bixbyite. researchgate.netresearchgate.net This cubic phase belongs to the Ia-3 space group and is the most stable and commonly observed form. materialsproject.orgresearchgate.net XRD patterns of synthesized this compound typically show diffraction peaks corresponding to planes such as (211), (222), (400), (440), and (622), which align with standard patterns for cubic Y₂O₃ (JCPDS Card No. 25-1200). uobaghdad.edu.iq

Under certain synthesis conditions, other metastable phases of this compound, such as monoclinic and hexagonal, can also be formed. rsc.orgmathnet.ruresearchgate.net The transformation between these phases is often influenced by factors like temperature and pressure. For instance, thermal decomposition of yttrium hydroxide precursors can lead to the formation of a metastable hexagonal Y₂O₃ phase before it converts to the stable cubic structure at higher temperatures. mathnet.ru

The lattice parameter is a crucial characteristic of the crystal unit cell. For the cubic phase of this compound, the lattice parameter 'a' has been determined with high precision in numerous studies.

Interactive Data Table: Lattice Parameters of Cubic this compound
Crystalline PhaseSpace GroupLattice Parameter (a)Reference JCPDS CardSource
Cubic (Bixbyite)Ia-31.0604 nm41-1105 researchgate.netrsc.org
CubicIa-310.60 Å25-1200 uobaghdad.edu.iq
Cubic-1.1 nm- researchgate.net

The average crystallite size of this compound nanoparticles can be estimated from the broadening of XRD peaks using the Scherrer equation. uobaghdad.edu.iqwikipedia.org This formula relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of the diffraction peak (β). wikipedia.orgbohrium.com

The Scherrer equation is given by: D = (K * λ) / (β * cosθ) uobaghdad.edu.iq

Where:

D is the mean crystallite size.

K is the dimensionless shape factor, typically taken as 0.9. uobaghdad.edu.iq

λ is the wavelength of the X-ray radiation (e.g., 1.54056 Å for Cu Kα). uobaghdad.edu.iq

β is the line broadening at half the maximum intensity (FWHM) in radians. uobaghdad.edu.iq

θ is the Bragg diffraction angle. uobaghdad.edu.iq

Research has shown that the crystallite size of this compound is highly dependent on synthesis parameters, particularly the calcination or annealing temperature. Higher temperatures generally lead to increased crystallite size and improved crystallinity, which is observed as sharper and more intense XRD peaks. uobaghdad.edu.iq

Interactive Data Table: Crystallite Size of Y₂O₃ at Different Annealing Temperatures
Precursor Synthesis MethodAnnealing Temperature (°C)Average Crystallite Size (nm)Source
Hydrothermal50017.13 uobaghdad.edu.iq
Hydrothermal70024.1 uobaghdad.edu.iq
Hydrothermal100030.3 uobaghdad.edu.iq
Microwave Hydrothermal5008.1 uobaghdad.edu.iq
Microwave Hydrothermal70013.2 uobaghdad.edu.iq
Microwave Hydrothermal100028.6 uobaghdad.edu.iq

Electron Microscopy (SEM, TEM, STEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), are indispensable for the direct visualization of the microstructure and morphology of materials at the nanoscale.

SEM and TEM analyses reveal detailed information about the shape, size, and aggregation state of this compound nanoparticles. The morphology is strongly influenced by the synthesis method and subsequent treatments like calcination. uobaghdad.edu.iqorientjchem.org For example, this compound nanoparticles synthesized via different routes have been observed to have morphologies such as nanorods, nanowires, spherical particles, and irregular plate-like structures. uobaghdad.edu.iqaip.org

TEM provides higher resolution imaging, allowing for the analysis of individual nanoparticles and their crystal structure. researchgate.net Studies have reported a wide range of particle sizes, from under 10 nm to over 100 nm, depending on the preparation conditions. uobaghdad.edu.iqmdpi.com

Interactive Data Table: Observed Morphologies and Size Distributions of Y₂O₃ Nanoparticles
Synthesis/Treatment MethodMicroscopy TechniqueObserved MorphologySize Range/DistributionSource
Calcination of hydrothermal precursor (1000°C)SEMNanorodsDiameter: ~31.1 nm; Length: 86-240 nm uobaghdad.edu.iq
Calcination of microwave precursor (500°C)SEMNanowiresDiameter: 4-20 nm; Length: 31-186 nm uobaghdad.edu.iq
Green synthesis (Acalypha indica extract)TEMElliptically spherical23-66 nm mdpi.comias.ac.in
Sol-gel synthesisSEMIrregular plate-like- aip.org
Green synthesis (Lantana camara extract)TEMOrthorhombic and hexagonalAverage size: 30 nm nih.gov

For this compound thin films, cross-sectional TEM is a powerful tool for investigating the internal microstructure, including grain structure, orientation, and the presence of any interfacial layers. researchgate.net this compound films deposited using techniques like ion beam sputtering often exhibit a columnar grain structure. researchgate.net

These columns typically grow perpendicular to the substrate surface. TEM and XRD studies have shown that the preferred growth orientation is along the (111) direction of the cubic bixbyite structure. researchgate.net The lateral size of these columnar grains can be on the order of tens of nanometers. For instance, in one study, Y₂O₃ films grown on a silicon substrate showed a columnar structure with an average lateral grain size of approximately 10 nm. researchgate.net This columnar growth is a common feature in physically vapor-deposited thin films and influences the film's mechanical and optical properties. researchgate.netosti.gov

High-Resolution Imaging of Crystal Lattices

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for visualizing the atomic arrangement within crystalline materials like this compound (Y₂O₃). This method allows for the direct imaging of the crystal lattice, providing insights into its structure, orientation, and the presence of any defects.

The most stable and common crystal structure of this compound is the cubic C-type, which is also known as bixbyite. chemicalbook.com This body-centered cubic (BCC) structure has a lattice parameter of a₀ = 1.0604 nm. chemicalbook.com The unit cell is complex, containing 80 atoms, with the yttrium atoms occupying two distinct crystallographic sites (8b and 24d) and oxygen atoms at the 48e sites. chemicalbook.com All yttrium cations are six-fold coordinated with oxygen. chemicalbook.com HRTEM can resolve the planes of this lattice, and techniques like transmission electron microscopy have been used to confirm the complete lattice pattern in structures containing this compound, such as in yttrium oxyfluoride/yttrium oxide (YOF/Y₂O₃) systems. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. nanoscientific.orgazooptics.com It utilizes a sharp tip mounted on a flexible cantilever to scan the sample surface. By detecting the forces between the tip and the surface, such as attractive or repulsive atomic forces, it can generate a precise three-dimensional topographical map. nanoscientific.orgazooptics.com AFM is particularly valuable for characterizing thin films and coatings, providing information that complements other techniques like electron microscopy. spectraresearch.com

Surface Roughness and Topography

AFM is extensively used to quantify the surface roughness and analyze the topography of this compound materials. azooptics.comspectraresearch.com The technique provides detailed three-dimensional images that reveal nanoscale features such as grain size, texture, and defects. spectraresearch.comresearchgate.net From this topographical data, various roughness parameters can be calculated, with the root mean square (RMS) roughness being a commonly reported value. researchgate.net

The surface morphology and roughness of this compound-containing films are highly dependent on deposition and processing conditions. For instance, in yttria-stabilized zirconia (YSZ) thin films, the surface roughness and grain dimensions have been shown to increase with higher oxygen background pressure during pulsed laser deposition. researchgate.net Studies have demonstrated the ability of AFM to measure changes in surface roughness after various treatments. For example, after fluorocarbon plasma etching of as-deposited Y₂O₃ films, the RMS roughness was observed to decrease from 10.7 nm to 4.97 nm. researchgate.net In contrast, SF₆ plasma-treated Y₂O₃ films showed a smaller decrease in RMS roughness from 6.51 nm to 5.35 nm under the same etching conditions. researchgate.net This highlights AFM's utility in assessing the impact of surface modifications.

Table 1: Effect of Plasma Etching on RMS Roughness of Y₂O₃ Films

Sample Condition RMS Roughness (nm)
Y₂O₃ Film As-deposited, before etching 10.7
Y₂O₃ Film As-deposited, after etching 4.97
Y₂O₃ Film SF₆ plasma-treated, before etching 6.51

Data sourced from a study on plasma etching of this compound films. researchgate.net

Brunauer−Emmett−Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid materials. libretexts.orgnanopartikel.info The theory is an extension of the Langmuir theory and describes the multilayer physical adsorption of a gas (typically nitrogen) on the material's surface at cryogenic temperatures (e.g., 77 K). libretexts.orgslideshare.netgoogle.com By measuring the amount of gas adsorbed at various relative pressures, the specific surface area, expressed in units of m²/g, can be calculated. nanopartikel.info

This technique is particularly important for nanomaterials, where a high surface-area-to-volume ratio is a key characteristic. libretexts.org For this compound, BET analysis has been used to characterize powders synthesized through various methods. An interesting finding was an anomalous increase in the specific surface area during the thermal decomposition of yttrium oxalate (B1200264) at 400°C. mdpi.com Further studies on the decomposition of yttrium oxalate to produce yttrium oxycarbonate, a precursor to Y₂O₃, found that conducting the thermal decomposition at 320–330 °C in an air or oxygen flow resulted in a maximum specific surface area of 60–90 m²/g. mdpi.com

Other Advanced Characterization

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.gov This method provides detailed structural information about gas-phase ions, making it highly valuable for characterizing complex materials like this compound clusters. rsc.orgrsc.org In IM-MS, ions are guided through a drift cell filled with a buffer gas under the influence of a weak electric field. rsc.org Their drift time through the cell is measured, which is related to their collision cross-section (CCS)—a value that reflects the ion's rotational average size and shape. rsc.orgresearchgate.net By comparing experimentally measured CCS values with those calculated for theoretically optimized structures, the geometric structures of the ions can be assigned. rsc.orgresearchgate.net

Cluster Ion Structures and Compositions

IM-MS, combined with theoretical calculations, has been instrumental in determining the stable compositions and geometric structures of this compound cluster ions (YₙOₘ⁺). rsc.orgresearchgate.net Studies have shown that in the gas phase, this compound forms specific stable cluster compositions. Collision-induced dissociation experiments are first used to identify these stable stoichiometries. rsc.orgrsc.org

For clusters with an odd number of yttrium atoms (n = 2x + 1), the stable compositions are typically found to be YO(Y₂O₃)ₓ⁺ and YO₂(Y₂O₃)ₓ⁺. rsc.orgrsc.orgresearchgate.net For clusters with an even number of yttrium atoms (n = 2x), the stable forms are (Y₂O₃)ₓ⁺ and O(Y₂O₃)ₓ⁺. rsc.orgrsc.orgresearchgate.net The structures assigned to these compositions reveal two key features:

The bonding is predominantly ionic, with most oxygen atoms bridging two yttrium atoms, and very few metal-metal or oxygen-oxygen bonds are observed. rsc.orgresearchgate.net

For a given number of yttrium atoms (n), the clusters share common Y-atom frameworks. For instance, the most stable structures of O(Y₂O₃)ₓ⁺ ions are formed by replacing one atomic oxygen radical anion (O⁻) in the (Y₂O₃)ₓ⁺ structure with a superoxide (B77818) ion (O₂⁻), while maintaining the same yttrium atom geometry. rsc.orgresearchgate.net

Stable Compositions of this compound Cluster Cations (YₙOₘ⁺) Identified by IM-MS
Number of Yttrium Atoms (n)General FormulaSpecific Examples Identified
Odd (n = 2x + 1)YO(Y₂O₃)ₓ⁺ and YO₂(Y₂O₃)ₓ⁺Y₃O₄⁺, Y₅O₇⁺, Y₇O₁₀⁺, Y₉O₁₃⁺
Even (n = 2x)(Y₂O₃)ₓ⁺ and O(Y₂O₃)ₓ⁺Y₄O₆⁺, Y₆O₈⁺, Y₆O₉⁺, Y₈O₁₂⁺

Note: The specific examples are derived from general formulas and findings in cited literature. rsc.orgresearchgate.netnih.gov

Rutherford Backscattering Spectrometry (RBS)

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion scattering technique widely used for the compositional analysis of thin films. eag.comeag.comphilips.com The technique involves directing a beam of high-energy ions, typically helium (He²⁺), at a sample and measuring the energy of the ions that are scattered backward from the nuclei within the material. eag.comphilips.com The energy of the backscattered ion is dependent on the mass of the target atom it collides with and the depth at which the collision occurs. eag.comphilips.com This allows for the determination of the elemental composition and thickness of the film without the need for reference standards. eag.comeag.com

In the characterization of this compound thin films, RBS is employed to verify the stoichiometry and purity. harvard.eduresearchgate.net For instance, RBS analysis of Y₂O₃ films deposited by atomic layer deposition showed an increased oxygen-to-yttrium ratio (O/Y > 1.5) in films exposed to air, indicating the adsorption of water. harvard.edu The technique can provide a quantitative depth profile of the elements, confirming the composition of the film. eag.com For example, RBS spectra have been used to confirm the stoichiometry of Y₂O₃ films grown on silicon substrates and to detect the presence of any impurities. researchgate.netresearchgate.netaip.org

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. harvard.edusoton.ac.uk It measures the change in the polarization of light upon reflection from a sample surface. researchgate.net Spectroscopic ellipsometry, which measures these properties over a range of wavelengths, is particularly powerful for characterizing this compound films. soton.ac.ukaip.org

Studies on this compound thin films have utilized ellipsometry to investigate how deposition parameters affect their optical properties. The refractive index of Y₂O₃ films has been found to vary depending on the deposition method and conditions. For example, the refractive index of reactively sputtered or evaporated films has been measured to be in the range of 1.66 to 1.92. soton.ac.uk Films deposited by atomic layer deposition have shown a refractive index of approximately 1.8. harvard.edu The data obtained from ellipsometry can be fitted to an optical model to extract film thickness and the spectral dependence of the optical constants. aip.org This information is crucial for the application of this compound in optical and electro-optic devices. aip.org

Reported Refractive Index of this compound Thin Films Measured by Ellipsometry
Deposition MethodSubstrateRefractive Index (n)Measurement Wavelength (nm)
Reactive Sputtering/EvaporationNot Specified1.66 - 1.92Visible Spectrum
Atomic Layer Deposition (ALD)Silicon~1.8632.8
Sputter-depositionSi(100)Enhanced in nanocrystalline vs. amorphous films250 - 900
Ion Beam SputteringSiClose to bulk Y₂O₃ valuesVisible Spectrum

Note: The refractive index is dependent on film structure (amorphous vs. crystalline) and deposition parameters. harvard.edusoton.ac.ukresearchgate.netaip.org

Theoretical and Computational Studies of Yttrium Oxide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. It allows researchers to predict and understand various properties of yttrium oxide, from its basic structural characteristics to its electronic and optical behavior.

Electronic Structure and Band Gap Analysis

DFT calculations have been instrumental in determining the electronic band structure and band gap of this compound. Pure cubic yttria (c-Y₂O₃) is generally considered an insulator with a wide band gap. Calculations using the hybrid exchange-correlation functional HSE06 have yielded a band gap of approximately 6.0 eV, which aligns well with experimental values around 5.5 eV diva-portal.orgresearchgate.net. Other DFT studies using Local Density Approximation (LDA) have reported band gaps around 4.54 eV researchgate.net and 4.1 eV mit.edu, though these are typically underestimated compared to experimental values mit.edu. The electronic structure is characterized by a valence band primarily composed of Y 4p, O 2s, and O 2p states, with the conduction band dominated by Y 4d states mit.edu. The presence of dopants, such as cerium (Ce³⁺), can significantly alter the electronic properties, potentially leading to a transition from insulating to semiconducting behavior with a calculated band gap of 4.20 eV for Y₂O₃:Ce frontiersin.orgnih.gov. Similarly, Ho³⁺ doping in Y₂O₃ results in a band gap of approximately 4.27 eV rsc.org.

Structural Prediction and Stability

DFT has been employed to predict stable crystal structures and assess the phase stability of this compound. For bulk yttria, the cubic bixbyite structure is commonly studied and found to be stable mit.edu. DFT calculations have also been used to explore the structural evolution and stability of doped yttria systems. For instance, studies on Ce³⁺ doped Y₂O₃ predicted a new rhombohedral phase with R-3 group symmetry, alongside the cubic phase frontiersin.orgnih.gov. The stability of this compound clusters, such as (Y₂O₃)n for n=1-10, has also been investigated, revealing a preference for compact and symmetric globular configurations, often resembling the local structure of the bulk cubic phase acs.orgnih.govresearchgate.net. The bonding in these clusters is predominantly ionic Y-O interactions, with a small degree of covalency also observed acs.orgresearchgate.net.

Defects and Impurity Effects

The presence of defects and impurities significantly influences the properties of this compound. DFT calculations are widely used to study native point defects like vacancies and interstitials, as well as the impact of dopant atoms. Oxygen vacancies (V₀) are identified as dominant defects under certain chemical potential conditions, particularly under high yttrium chemical potential mit.edu. Lower yttrium chemical potential can lead to oxygen interstitials or yttrium vacancies mit.edu. The formation energy of oxygen vacancies in Y₂O₃ has been calculated, with values indicating that their formation is energetically unfavorable in the pure cubic phase, requiring energies above 5.7 eV per defect arxiv.org. However, in doped systems or under specific conditions, their formation becomes more relevant. For example, in Y₂O₃-stabilized HfO₂, oxygen vacancies are considered key defects whiterose.ac.uk. The effect of oxygen vacancies on the lattice distortion and Y-O bonding has also been studied, showing an increase in covalent Y-O bonding and formation energy of atoms cityu.edu.hk. DFT studies have also explored antisite defects and Frenkel defects in related yttrium-containing compounds like Yttrium Iron Garnet (YIG), identifying those with low formation energies aip.org.

Optical and Electronic Properties Prediction

Beyond band gap analysis, DFT calculations predict other optical and electronic properties of this compound. The static dielectric constant of cubic Y₂O₃ has been calculated to be approximately 3.20 researchgate.net. Optical properties such as the complex dielectric function, refractive index, and electron energy loss spectroscopy (EELS) have been computed, showing good agreement with experimental data researchgate.netindexcopernicus.com. For instance, the static refractive index of this compound has been reported as 1.92, with a plasmon energy estimated at 13 eV from EELS curves indexcopernicus.com. The influence of impurities on optical properties, such as the charge-transfer luminescence in Y₂O₃–Yb, has also been modeled using ab initio embedded cluster calculations, with results showing good agreement with experimental data for parameters like Stokes shift and band maxima doi.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic and thermal properties of this compound and its composites, particularly at higher temperatures. These simulations use classical mechanics to model the motion of atoms and molecules over time, based on interatomic potentials.

MD simulations have been used to investigate the thermal conductivity of yttria-stabilized zirconia (YSZ) ucl.ac.uk. For YAG (Yttrium Aluminum Garnet), MD simulations have provided values for specific heat, thermal expansion, and bulk thermal conductivity that are close to experimental values at 300K asme.org. Studies on YSZ have explored oxygen ion diffusion, with simulations indicating a maximum diffusion coefficient at certain Y₂O₃ concentrations (e.g., 8 mol% or 10.2 mol%) researchgate.netjps.jpacs.org. The activation energy for diffusion generally increases with higher Y₂O₃ content researchgate.netacs.org. MD simulations have also been utilized to study cation diffusion in YSZ, developing methodologies that agree well with experimental findings csic.esresearchgate.net. For instance, the methodology was calibrated using static properties and oxygen self-diffusion characteristics researchgate.net. The thermal expansion coefficient of YSZ has also been studied using MD, with simulations showing agreement with experimental data acs.org.

Computational Thermodynamics and Phase Diagrams

Computational thermodynamics and phase diagram studies are crucial for understanding the stability, phase transformations, and material behavior of this compound under various conditions.

This compound Polymorphs and Phase Transitions: this compound (Y₂O₃) exists in several crystalline forms, with the cubic C-type (Ia3) structure being the most common and stable at ambient temperatures researchgate.net. At very high temperatures, typically above approximately 2512 K, the cubic phase is predicted to transform into a fluorite-type (Fm3m) structure researchgate.net. Another hexagonal H-type (P6₃/mmc) structure has also been identified researchgate.net. Thermodynamic assessments of the Y–O system have been performed to model these phase relationships and stabilities researchgate.net.

Nanoparticle Crystallization and Phase Diagrams: Molecular dynamics simulations have been employed to study the initial crystal formation of Y₂O₃ nanoparticles. A phase diagram derived for nanoparticles smaller than 3.5 nm as a function of temperature and size reveals that high-temperature environments favor the monoclinic phase, while larger particle sizes promote the cubic phase acs.org. The internal pressure within small nanoparticles significantly reduces the cubic-monoclinic transformation temperature. For instance, the transformation temperature decreases from 1548 K for 3.5 nm particles to 673 K for 2.3 nm particles acs.org.

Related System Phase Diagrams: Computational modeling extends to ternary and multi-component systems involving this compound. For example, in the U-Y-O system, computational phase diagrams at various temperatures show extensive fluorite solid solution regions and the emergence of rhombohedral phases at higher yttrium concentrations osti.gov. Thermodynamic assessments of systems like Y₂O₃-YF₃ have been conducted using the CALPHAD method, experimentally determining the phase diagram and modeling metastable solubilities researchgate.net. Studies on Y₂O₃-doped zirconia systems have also involved modeling binary and quaternary phase diagrams to understand the solubility of rare-earth oxides in ZrO₂ psu.edu. Furthermore, theoretical investigations into yttrium oxyhydrides have predicted phase diagrams that elucidate potential stability regions and structural transformations semanticscholar.org.

Data Tables:

Table 1: this compound Nanoparticle Crystallization Temperatures

Particle Size (nm)Transformation Temperature (K)Dominant Phase at High TemperatureDominant Phase at Larger Size
3.51548MonoclinicCubic
2.3673MonoclinicCubic

Data derived from molecular dynamics simulations of Y₂O₃ nanoparticle crystallization acs.org.

Table 2: this compound Polymorphs and Transition Temperatures

Crystal Structure TypeSpace GroupTransition Temperature (K)Notes
Cubic (C-type)Ia3~2512 KStable at ambient temperatures; transforms to fluorite type at high T
Hexagonal (H-type)P6₃/mmcNot specifiedIdentified polymorph
Fluorite-typeFm3mAbove ~2512 KForms at very high temperatures

Information based on thermodynamic evaluations of the Y–O system researchgate.net.

Compound Names Mentioned:

this compound (Y₂O₃)

Yttrium (Y)

Oxygen (O)

Yttrium oxyhydrides

Uranium oxide (UO₂)

Uranium-Yttrium-Oxygen (U-Y-O) system

Yttrium fluoride (B91410) (YF₃)

Zirconia (ZrO₂)

Gadolinia (Gd₂O₃)

Dysprosia (Dy₂O₃)

Yttrium oxyfluoride

Yttrium Manganese Oxide

Yttrium monoxide clusters (YnO)

Advanced Functional Applications of Yttrium Oxide

Optical and Optoelectronic Applications

Yttrium oxide's inherent transparency over a broad spectral range, high refractive index, low phonon energy, and excellent thermal stability position it as a prime candidate for various optical and optoelectronic devices. Its ability to incorporate a wide range of rare-earth ions without significant lattice distortion allows for the fine-tuning of luminescent and laser properties.

Phosphors and Luminescent Materials

This compound is a foundational material in the development of phosphors, which are crucial for light emission in various display and lighting technologies. When doped with specific rare-earth elements, Y₂O₃ exhibits distinct luminescent characteristics.

Rare-Earth Doped this compound for Lighting and Displays

The incorporation of rare-earth ions like Europium (Eu³⁺), Terbium (Tb³⁺), Thulium (Tm³⁺), and Bismuth (Bi³⁺) into the Y₂O₃ lattice yields phosphors with specific emission colors. These phosphors are vital components in fluorescent lamps, cathode ray tubes (CRTs), plasma display panels, and light-emitting diodes (LEDs) stanfordmaterials.comsamaterials.comontosight.aiacs.orgnih.gov.

Europium-doped this compound (Y₂O₃:Eu³⁺): This combination is renowned for its intense, narrow red emission centered around 611 nm, making it a standard red phosphor in lighting and display applications ontosight.aiacs.orgnih.govsamaterials.com. Its stable and efficient red light output is critical for achieving full-color displays and warm white light in LEDs nih.gov.

Terbium-doped this compound (Y₂O₃:Tb³⁺): Y₂O₃:Tb³⁺ typically emits green light, with a prominent peak around 547 nm, contributing to green color generation in displays and lighting researchgate.net.

Thulium-doped this compound (Y₂O₃:Tm³⁺): This material is utilized for its blue emission, with a dominant wavelength around 476 nm, completing the primary color set for displays researchgate.net.

Bismuth and Europium Co-doped this compound (Y₂O₃:Bi³⁺, Eu³⁺): Co-doping with bismuth can sensitize the emission of europium or provide its own blue and green emissions, enabling the generation of white light when combined with appropriate excitation sources, making it suitable for white LEDs (WLEDs) psu.eduntu.edu.tw.

The use of Y₂O₃ as a matrix material enhances the performance and durability of these phosphors, improving brightness and color purity stanfordmaterials.com.

Table 1: Luminescence Properties of Rare-Earth Doped this compound Phosphors

DopantEmission ColorPeak Wavelength (nm)Primary ApplicationsReferences
Eu³⁺Red~611Fluorescent lighting, CRTs, Plasma displays, LEDs ontosight.aiacs.orgnih.govsamaterials.com
Tb³⁺Green~547Displays, Lighting researchgate.net
Tm³⁺Blue~476 (dominant)Displays, Lighting researchgate.net
Bi³⁺, Eu³⁺White/YellowVariesWhite LEDs (WLEDs) psu.eduntu.edu.tw
Upconversion Lasers and Waveguides

This compound serves as an excellent host matrix for upconversion materials, which convert lower-energy infrared photons into higher-energy visible photons. This phenomenon is achieved by doping Y₂O₃ with specific rare-earth ions, such as Erbium (Er³⁺), Ytterbium (Yb³⁺), and Thulium (Tm³⁺) nih.govnih.govrsc.orgbohrium.com.

When excited by near-infrared lasers (e.g., 980 nm), Er³⁺ and Yb³⁺ co-doped Y₂O₃ can emit green and red light through multi-photon absorption processes nih.govnih.gov. For instance, blue emission in Yb³⁺/Er³⁺/Tm³⁺-tridoped Y₂O₃-ZnO is attributed to a three-photon process, while green and red emissions involve two-photon processes nih.gov. These upconversion properties are valuable for applications in laser technologies, bio-imaging, and advanced displays rsc.orgbohrium.com.

Furthermore, Y₂O₃ thin films deposited via sputtering or evaporation have demonstrated suitability as host materials for planar waveguide upconversion lasers iaea.orgaip.orgresearchgate.netsoton.ac.uk. The ability to form amorphous or crystalline structures with controlled refractive indices and oxygen content allows for efficient light guiding in both visible and infrared regions iaea.orgresearchgate.netresearchgate.net.

Laser Host Materials

This compound is a highly regarded host material for solid-state lasers due to its robust physical and optical properties. Its high melting point, chemical stability, optical clarity across a wide spectral range, and good thermal conductivity make it ideal for hosting active laser ions like Neodymium (Nd³⁺), Ytterbium (Yb³⁺), and Erbium (Er³⁺) researchgate.netoptica.orgmdpi.comoptica.org. The thermal conductivity of Y₂O₃ is notably higher than that of Yttrium Aluminum Garnet (YAG), a common laser host material optica.org.

The fabrication of Y₂O₃ ceramics offers advantages over single crystals, including ease of processing, control over dimensions, and the ability to achieve higher doping concentrations without segregation issues researchgate.net. This has led to the development of highly efficient Nd:Y₂O₃, Yb:Y₂O₃, and Er:Y₂O₃ ceramic lasers researchgate.netoptica.org. For example, Tm:Y₂O₃ lasers have demonstrated high output power and slope efficiencies optica.org. This compound's broad transparency range (230-8000 nm) and low phonon energy levels (~565 cm⁻¹) further enhance its suitability for laser applications mdpi.com.

Erbium-Doped Fiber Lasers and Saturable Absorbers

This compound has emerged as a significant material in the field of erbium-doped fiber lasers (EDFLs), primarily for its role as a saturable absorber (SA) optica.orgiphy.ac.cnmdpi.comchemicalbook.comresearchgate.netiphy.ac.cnresearchgate.netx-mol.net. Its optical nonlinearity is crucial for enabling Q-switched and mode-locked laser operations, leading to the generation of ultrafast photons essential for telecommunications and other advanced applications optica.orgiphy.ac.cnchemicalbook.comresearchgate.net.

Y₂O₃-based saturable absorbers, often prepared using methods like magnetron sputtering, exhibit properties such as a modulation depth of approximately 46.43% and can be integrated into fiber laser cavities to enhance efficiency and stability iphy.ac.cnx-mol.net. The thickness of the Y₂O₃ layer can be adjusted to optimize laser performance optica.orgiphy.ac.cnresearchgate.net. Furthermore, incorporating Y₂O₃ into phosphate (B84403) glasses as a host for Er³⁺ and Yb³⁺ co-doped lasers has shown a significant increase in laser slope efficiency, reaching up to 10.4% with a 35% improvement when 2.5 mol% of Y₂O₃ was added mdpi.comsemanticscholar.org.

Table 2: this compound in Laser Applications

Host/MaterialDopant(s)Application TypeKey Properties/Performance MetricsReferences
Y₂O₃Nd³⁺Laser Host (Ceramics)High thermal conductivity, ease of fabrication, high doping concentration capability researchgate.netoptica.org
Y₂O₃Er³⁺Laser Host (Ceramics/Films)Wide transparency range (230-8000 nm), low phonon energy (~565 cm⁻¹), optical clarity aip.orgmdpi.commdpi.com
Y₂O₃Er³⁺, Yb³⁺Fiber Laser Saturable AbsorberOptical nonlinearity, modulation depth (~46.43%), ultrafast photon generation, Q-switching, mode-locking capabilities optica.orgiphy.ac.cnmdpi.comchemicalbook.comresearchgate.netiphy.ac.cnresearchgate.netx-mol.net
Y₂O₃ (in glass)Er³⁺, Yb³⁺Fiber Laser HostIncreased laser slope efficiency (e.g., 10.4% with 2.5 mol% Y₂O₃), improved spectral properties mdpi.comsemanticscholar.org
Y₂O₃Tm³⁺Laser Host (Ceramics)Broadband emission (~2.3 µm), high thermal conductivity, efficient CR optica.org

Optical Coatings and Filters

This compound is widely employed in optical coatings due to its favorable optical properties, including a medium refractive index (around 1.9), low absorption, and a broad transmission spectrum from the near-UV (300 nm) to the far-IR (up to 12 µm) mdpi.comcnretec.comspiedigitallibrary.org. These characteristics make it suitable for various applications such as antireflection (AR) coatings, dielectric mirrors, and protective layers for optical components.

Hard and dense Y₂O₃ films can be deposited using techniques like electron-beam evaporation or sputtering cnretec.com. These coatings are used to protect reflective surfaces like aluminum and silver mirrors, serve as intermediate layers in wide-band AR coatings, and are integral to designs for UV laser AR coatings and dielectric mirrors, particularly for lasers operating at wavelengths like 351 nm and 308 nm cnretec.comasme.org. This compound can be combined with materials like silicon dioxide (SiO₂) to create high index-contrast structures or with higher index oxides such as titanium dioxide (TiO₂) and tantalum pentoxide (Ta₂O₅) cnretec.com.

The controllable structure and optical properties of Y₂O₃ films, adjustable by factors like oxygen flow rate during deposition, allow for precise tailoring for specific optical designs researchgate.net. Its excellent adhesion to various substrates, including glass, germanium, and metals, further enhances its utility in multilayer optical systems cnretec.com.

Table 3: Properties of this compound in Optical Coatings

Property/ApplicationDetailsDeposition MethodsReferences
Refractive Index~1.9Sputtering, Evaporation mdpi.comcnretec.com
Transmission RangeNear-UV (300 nm) to IR (12 µm); Absorption-free from 300 nm to 11 µmSputtering, Evaporation cnretec.com
ApplicationsAntireflection (AR) coatings, dielectric mirrors, protective layers for mirrors, UV laser coatingsElectron-beam evaporation, sputtering cnretec.comasme.org
AdhesionExcellent to glass, germanium, silicon, ZnS, ZnSe, aluminum, silverSputtering cnretec.com
CombinationsWith SiO₂ for high index-contrast; with TiO₂, Ta₂O₅ for multilayer coatingsSputtering cnretec.com
Laser ApplicationsDual-wavelength AR coatings (351 nm & 1054 nm), high-power UV laser coatingsSputtering asme.org

Compound Name List:

this compound (Y₂O₃)

Europium (Eu³⁺)

Terbium (Tb³⁺)

Thulium (Tm³⁺)

Bismuth (Bi³⁺)

Erbium (Er³⁺)

Ytterbium (Yb³⁺)

Neodymium (Nd³⁺)

Yttrium Aluminum Garnet (YAG)

Yttrium-stabilized Zirconia (YSZ)

Yttrium-doped Ceria (YDC)

Titanium Dioxide (TiO₂)

Tantalum Pentoxide (Ta₂O₅)

Silicon Dioxide (SiO₂)

Solar Energy Conversion Devices

This compound plays a multifaceted role in enhancing the efficiency and performance of solar energy conversion devices. Its optical properties, such as a high refractive index and broad spectral transparency, are particularly advantageous.

Antireflection Coatings: this compound is employed as an antireflection coating on the surface of solar cells. By reducing light reflection, it allows for greater sunlight penetration into the photovoltaic material, thereby boosting energy conversion efficiency ossila.comstanfordmaterials.commdpi.com.

Light-Trapping Layers: Leveraging its elevated refractive index, Y₂O₃ can function as a light-trapping layer within solar cells. These layers are designed to confine and absorb more light within the cell, leading to increased energy output stanfordmaterials.com.

Thermal Barrier Coatings: In concentrating photovoltaic systems, where solar energy is focused onto a smaller area, Y₂O₃ can serve as a thermal barrier coating. Its role is to protect the solar cells from excessive heat, ensuring sustained functionality and efficiency stanfordmaterials.com.

Photocatalysis: Research has also explored the use of Y₂O₃ in photocatalytic processes for energy conversion, such as the splitting of water to produce hydrogen researchgate.net.

Nonlinear Optics

The nonlinear optical properties of this compound are integral to its application in advanced laser technologies and optical devices.

Saturable Absorbers in Fiber Lasers: this compound has demonstrated significant potential as a saturable absorber (SA) in Q-switched and mode-locked fiber lasers chemicalbook.comiphy.ac.cnoptica.orgnih.gov. As an SA, it helps manage and control laser pulses, which is critical for applications requiring precise optical outputs. Its nonlinear optical characteristics enable the generation of ultrafast photons, vital for telecommunications and medical technologies chemicalbook.comiphy.ac.cnoptica.orgnih.gov. The thickness of Y₂O₃ samples can be adjusted to optimize laser performance and ultrafast photon investigation iphy.ac.cnoptica.orgnih.gov.

Optical Isolators: Transparent this compound ceramics exhibit high Verdet constants, making them suitable candidates for optical isolators. These materials utilize the magneto-optical Faraday effect to transmit light in only one direction, which is essential for protecting sensitive laser components icm.edu.pl.

Electronic and Dielectric Applications

This compound's excellent dielectric properties, including a high dielectric constant (high-k) and good thermal stability, make it a prime candidate for various electronic components.

Dielectric Materials and High-k Dielectrics

This compound is recognized for its superior dielectric characteristics compared to traditional silicon dioxide (SiO₂), making it a key material in the development of next-generation electronic devices.

General Properties: Y₂O₃ possesses a high dielectric constant (κ) typically ranging from 14 to 18 ossila.comjkps.or.kraip.orgjit.ac.inresearchgate.netresearchgate.net, a large band gap of approximately 5.8 eV ossila.comresearchgate.netresearchgate.netunimap.edu.my, and high electrical resistivity. It also exhibits low dielectric loss and superior electrical breakdown strength, often exceeding 3 MV/cm ossila.comjit.ac.in. These properties, combined with its excellent thermal and chemical stability, make it an attractive alternative to SiO₂ for high-k dielectric applications researchgate.netmit.edu.

Table 1: Key Dielectric Properties of this compound

PropertyValue RangeSource(s)
Dielectric Constant (κ)11-21 ossila.comjkps.or.kraip.orgjit.ac.inresearchgate.netresearchgate.netunimap.edu.myiaea.orgacs.orgresearchgate.net
Band Gap (Eg)5.5 - 6.0 eV ossila.comresearchgate.netresearchgate.netunimap.edu.myacs.org
Breakdown Strength> 3 MV/cm ossila.com
Refractive Index~2 ossila.comaip.org
Thermal StabilityHigh ossila.comresearchgate.net
Chemical StabilityHigh ossila.comresearchgate.net
Gate Dielectrics in Transistor Technology

The scaling limitations of silicon dioxide in advanced semiconductor devices have driven the search for high-k dielectric materials, with this compound emerging as a leading candidate for gate dielectrics in transistors.

MOSFETs and Carbon-Based Electronics: this compound is extensively studied as a replacement for SiO₂ in metal-oxide-semiconductor (MOS) transistors due to its moderately high dielectric constant, favorable band offsets with silicon, and thermodynamic stability on silicon substrates researchgate.netmit.edu. Its ability to form a sharp interface with silicon, potentially leading to low interface trap densities, is a significant advantage mit.edu. Furthermore, Y₂O₃ has shown promise in carbon-based electronics, such as carbon nanotube (CNT) and graphene field-effect transistors (FETs). Its excellent wetting behavior on carbon frameworks allows for the direct, uniform growth of ultrathin Y₂O₃ layers, leading to improved gate efficiency and device performance acs.orgresearchgate.netnih.gov.

Performance Metrics: In CNT-based FETs, Y₂O₃ gate dielectrics have demonstrated ideal subthreshold swings of 60 mV/decade and improved gate efficiency by over 100 times compared to back-gate counterparts acs.orgresearchgate.netnih.gov. Fabricated FETs utilizing Y₂O₃ as a gate dielectric have achieved parameters such as a drain-induced current suppression (Idss) of 0.415 mA, a threshold voltage (VTH) of -2.8V, and an ON/OFF current ratio of 10⁷ unimap.edu.my. This compound can also function as a dipole layer for threshold voltage control in MOSFETs acs.org.

Table 2: Performance of this compound Gate Dielectrics in FETs

ParameterValue / DescriptionSource(s)
Subthreshold Swing60 mV/decade (ideal) acs.orgresearchgate.netnih.gov
Gate Efficiency>100 times improvement (vs. back-gate) acs.orgresearchgate.netnih.gov
ON/OFF Current Ratio10⁷ unimap.edu.my
Threshold Voltage (VTH)-2.8 V (in one study) unimap.edu.my
Idss0.415 mA (in one study) unimap.edu.my
Dielectric Constant~14-21 (for deposited films) unimap.edu.mymit.eduiaea.orgresearchgate.net
Multilayer Ceramic Capacitors (MLCCs)

This compound is incorporated as a dopant or additive in the formulation of multilayer ceramic capacitors (MLCCs), particularly in barium titanate (BaTiO₃)-based dielectrics, to enhance their electrical properties and reliability.

Dielectric Property Modification: As a dopant in X7R-type ceramics for MLCCs, Y₂O₃ influences the microstructure and electrical properties. Studies indicate that increasing Y₂O₃ content can lead to an increase in dielectric constants and dielectric losses, while also affecting the temperature coefficient of capacitance (TCC) scientific.net. This compound is listed as a minor constituent in various MLCC compositions, contributing to their high capacitance and low dissipation factor google.comgoogle.com.

Temperature Sensors

This compound, when doped with specific rare-earth ions, serves as a luminescent material for advanced temperature sensing applications, particularly in luminescence thermometry.

Luminescence Thermometry: Y₂O₃ doped with ions like Yb³⁺, Er³⁺, and Tb³⁺ exhibits temperature-dependent luminescence, allowing for non-contact temperature measurements capes.gov.brresearchgate.netnih.govaip.org. This phenomenon is often based on up-conversion emissions from thermally coupled energy levels or defect-related emissions capes.gov.brnih.govaip.org.

Sensitivity and Range: For instance, Y₂O₃ doped with Yb³⁺ and Er³⁺ has shown strong temperature dependence in its up-conversion emission ratios, offering high relative sensitivity in the temperature range of 150 K–300 K capes.gov.braip.org. Y₂O₃ nanoparticles doped with Eu³⁺ have demonstrated a relative temperature sensitivity of 1.01% K⁻¹ at 65 °C researchgate.net. Y₂O₃:Tb³⁺ nanocrystals, utilizing defect emission, have enabled ratiometric luminescent thermometers with high relative sensitivity, such as 4.92%/°C nih.gov. These materials are promising for precise temperature measurements in various environments, including biological applications researchgate.net.

Table 3: Luminescence Thermometry Sensitivity of this compound Phosphors

Material CompositionTemperature RangeRelative SensitivitySource(s)
Y₂O₃:Yb³⁺,Er³⁺150 K–300 KHigh capes.gov.braip.org
Y₂O₃:Eu³⁺ (nanoparticles)25–65 °C1.01% K⁻¹ researchgate.net
Y₂O₃:Tb³⁺ (nanocrystals)(Unspecified)4.92%/°C nih.gov

Compound List:

this compound (Y₂O₃)

Silicon dioxide (SiO₂)

Yttrium-stabilized zirconia (YSZ)

Barium titanate (BaTiO₃)

Yttrium scandate (YScO₃)

Zirconium oxide (ZrO₂)

Hafnium oxide (HfO₂)

Aluminum oxide (Al₂O₃)

Lanthanum oxide (La₂O₃)

Neodymium oxide (Nd₂O₃)

Holmium oxide (Ho₂O₃)

Dysprosium oxide (Dy₂O₃)

Samarium oxide (Sm₂O₃)

Praseodymium oxide (Pr₆O₁₁)

Gadolinium oxide (Gd₂O₃)

Titanium dioxide (TiO₂)

Cerium oxide (CeO₂)

Erbium oxide (Er₂O₃)

Terbium oxide (Tb₂O₃)

Ytterbium oxide (Yb₂O₃)

Lutetium oxide (Lu₂O₃)

Magnesium oxide (MgO)

Calcium carbonate (CaCO₃)

Silicon oxide (SiO₂)

Boron oxide (B₂O₃)

Calcium oxide (CaO)

Manganese oxide (Mn₃O₄)

Titanium (Ti)

Selenium (Se)

Biomedical and Bioimaging Applications

This compound nanoparticles (Y₂O₃ NPs) have garnered significant attention in the biomedical sector due to their biocompatibility, luminescence, and antimicrobial properties. Their application spans from advanced imaging techniques to the development of novel therapeutic and diagnostic tools.

Bioimaging Systems

This compound nanoparticles are increasingly utilized in bioimaging due to their inherent luminescence and the ability to be doped with lanthanide ions, which enhance their optical properties. These doped nanoparticles are particularly valuable for in vivo bioimaging applications.

Fluorescence and Luminescence Imaging: Y₂O₃ NPs exhibit luminescence, making them suitable for fluorescence imaging epa.govmdpi.comtroindia.in. Lanthanide-doped this compound nanoparticles, such as those doped with Erbium (Er³⁺) or Neodymium (Nd³⁺), are especially promising for in vivo bioimaging. These nanoparticles display upconversion properties, allowing them to convert near-infrared (NIR) excitation light into visible or shorter-wavelength NIR emissions. This capability is crucial for deep-tissue imaging, as NIR light penetrates biological tissues more effectively than visible light, minimizing photodamage and scattering bohrium.comacs.orgmdpi.com. Er:Y₂O₃ nanoparticles, in particular, can be functionalized through processes like pegylation to improve their dispersibility in water and biocompatibility, enhancing their strategic role in theranostics and biosensing bohrium.commdpi.com. Y₂O₃:Eu nanoparticles are known for their red-orange emission upon electron excitation (cathodoluminescence) mdpi.com.

Drug Delivery and Photodynamic Therapy: The chemical inertness and relatively low toxicity of Y₂O₃ NPs make them suitable for use in drug delivery systems and photodynamic therapy, offering high sensitivity and resolution in diagnostic and therapeutic applications epa.govmdpi.comtroindia.in.

Table 1: this compound in Bioimaging Systems

Nanoparticle TypeDopant/ModificationApplicationKey Properties/MechanismCitation(s)
Y₂O₃ NPsNoneFluorescence imaging, photodynamic therapy, drug deliveryLuminescence, high sensitivity, resolution, chemical inertness, low toxicity epa.govmdpi.comtroindia.in
Er:Y₂O₃ NPsErbium (Er³⁺)In vivo bioimaging, fluorescence imagingUpconversion properties, NIR emission, deeper tissue penetration, biocompatible after pegylation bohrium.comacs.orgmdpi.com
Nd:Y₂O₃ NPsNeodymium (Nd³⁺)In vivo bioimagingUpconversion properties, improved excitation penetration depth bohrium.commdpi.com
Y₂O₃:Eu NPsEuropium (Eu³⁺)Luminescence (red-orange emission)Cathodoluminescence (electron excitation) mdpi.com

Biosensors

This compound's unique physicochemical properties, including its high dielectric constant and thermal stability, make it a valuable material for fabricating advanced biosensors.

Electrochemical and Impedimetric Biosensors: Nanostructured this compound (nY₂O₃) has been employed in the development of impedimetric biosensing platforms. For instance, nY₂O₃ functionalized with 3-aminopropyl triethoxy silane (B1218182) (APTES) and deposited on an indium tin oxide (ITO) electrode has been used to detect the CYFRA-21-1 cancer biomarker for oral cancer detection. This immunosensor demonstrated a high linear range from 0.01 to 50 ng·mL⁻¹ with remarkable sensitivity nih.gov. Yttrium-functionalized reduced graphene oxide nanocomposites have also been utilized to create electrochemical aptasensors for ultrasensitive detection of breast cancer biomarkers, achieving a low detection limit of 0.251 fg mL⁻¹ and high sensitivity acs.org. Yttria–zirconia nanocomposites are also being explored for sensor applications, including the detection of gases like hydrogen and oxygen nih.gov.

Detection Modes: Y₂O₃ NPs-based biosensors can operate through various detection modes, such as colorimetric, electrochemical, and chemiluminescent, enabling the detection of small organic chemicals, metal ions, and various biomarkers epa.govmdpi.comresearchgate.net.

Table 2: this compound in Biosensors

Nanomaterial/CompositeTarget Analyte/BiomarkerSensor TypeDetection ModeKey Performance Metric(s)Citation(s)
Nanostructured Y₂O₃ (nY₂O₃)CYFRA-21-1 (Oral Cancer Biomarker)Impedimetric BiosensorElectrochemicalHigh linear range (0.01–50 ng·mL⁻¹), remarkable sensitivity (226.0 Ω·mL·ng⁻¹) nih.gov
Y₂O₃–rGO NanocompositeEpidermal Growth Factor Receptor (EGFR) antigen (Breast Cancer Biomarker)Electrochemical AptasensorElectrochemicalLow detection limit (0.251 fg mL⁻¹), high sensitivity (51.96 μA fM⁻¹·cm⁻²) acs.org
Yttria–Zirconia NanocompositeHydrogen, OxygenSensorNot specifiedNot specified nih.gov

Antimicrobial Agents

This compound nanoparticles exhibit significant antibacterial properties, making them potential candidates for antimicrobial applications.

Bacterial Growth Inhibition: Y₂O₃ NPs have demonstrated the ability to suppress bacterial growth against both Gram-positive and Gram-negative pathogens epa.govmdpi.comjabonline.injabonline.in. Studies have reported strong antibacterial action against Staphylococcus aureus and Escherichia coli, with observed inhibitory zones of 13 mm and 15 mm, respectively jabonline.injabonline.in. The nanoparticles can effectively control bacterial proliferation in a concentration- and time-dependent manner jabonline.injabonline.in.

Mechanism of Action: The antimicrobial efficacy is attributed to the nanoparticles' ability to penetrate bacterial cell walls and inactivate intracellular proteins. Alternatively, yttrium ions may down-regulate enzyme activity within bacteria, leading to cell death jabonline.injabonline.in. Yttrium ions themselves have been identified as potential bactericidal components oup.com. Yttrium fluoride (B91410) nanoparticle complexes have also shown promise as antimicrobial surface coatings, inhibiting biofilm formation in E. coli and S. aureus oup.com. Furthermore, nanofibrous mats incorporating this compound nanoparticles have displayed enhanced zones of inhibition against E. coli (29 mm), S. aureus (32 mm), and P. aeruginosa (30 mm) acs.org.

Table 3: this compound Antimicrobial Activity

Nanomaterial/IonTarget MicroorganismObservation/MetricConcentration/ConditionsCitation(s)
Y₂O₃ NPsStaphylococcus aureusInhibitory zone: 13 mmNot specified jabonline.injabonline.in
Y₂O₃ NPsEscherichia coliInhibitory zone: 15 mmNot specified jabonline.injabonline.in
This compound NanofibersE. coliZone of inhibition: 29 mmNot specified acs.org
This compound NanofibersS. aureusZone of inhibition: 32 mmNot specified acs.org
This compound NanofibersP. aeruginosaZone of inhibition: 30 mmNot specified acs.org
Yttrium ionsKlebsiella pneumoniaeMBC: 72.9 mg L⁻¹Planktonic cells oup.com
Yttrium ionsAcinetobacter baumanniiMBC: 180.0–208.3 mg L⁻¹Planktonic cells oup.com

Ceramic and Refractory Applications

This compound is a cornerstone material in advanced ceramics and refractory applications, primarily due to its exceptional thermal stability, high melting point, and its ability to stabilize other ceramic phases.

Stabilizers for Zirconia (YSZ)

This compound is a critical stabilizer for zirconia (ZrO₂), forming Yttria-Stabilized Zirconia (YSZ). This stabilization is essential for harnessing zirconia's desirable properties in various high-performance applications.

Phase Stabilization: Pure zirconia undergoes phase transformations at different temperatures, leading to volume changes that can cause material failure. The addition of this compound to zirconia stabilizes the tetragonal and cubic phases of zirconia at room temperature, preventing these detrimental transformations stanfordmaterials.comresearchgate.net. The amount of Y₂O₃ incorporated, typically ranging from 3 to 8 mol%, dictates the specific properties of the resulting YSZ material researchgate.netunlv.edunih.gov.

Applications of YSZ: YSZ is widely recognized for its excellent thermal insulation, high melting point, and resistance to thermal shock journaljerr.com. These attributes make it indispensable in demanding environments.

Thermal Barrier Coatings (TBCs): YSZ is a primary material for TBCs in gas turbine engines and aerospace applications, protecting components from extreme heat researchgate.netjournaljerr.com.

Solid Oxide Fuel Cells (SOFCs): YSZ, particularly 8YSZ, serves as a solid electrolyte in SOFCs due to its high ionic conductivity and stability at elevated operating temperatures unlv.eduamericanelements.com.

Biomaterials: YSZ's mechanical strength, wear resistance, and biocompatibility have led to its extensive use in biomedical implants, such as dental crowns and hip replacements researchgate.netnih.gov.

Material Properties: Research indicates that specific YSZ compositions and processing conditions yield optimized properties. For example, 7YSZ sintered at 1600 °C for 2 hours has shown high fracture toughness nih.gov.

Table 4: Yttria-Stabilized Zirconia (YSZ) Applications

Y₂O₃ Content (mol%)Primary ApplicationKey Properties/FunctionCitation(s)
3–8Solid Electrolyte in SOFCsIonic conductivity, high-temperature stability unlv.eduamericanelements.com
3Coating on drill tips, abrasiveSuper hard material unlv.edu
3–8Thermal Barrier Coatings (TBCs)Thermal insulation, high melting point, thermal shock resistance researchgate.netjournaljerr.com
3–8Biomaterial componentsMechanical strength, wear resistance researchgate.netnih.gov
7 (sintered at 1600°C for 2h)Not specifiedHigh fracture toughness nih.gov

Sintering Additives

This compound functions as a highly effective sintering additive in the production of advanced ceramics, promoting densification and improving the final material properties.

Enhanced Densification: Sintering is a critical step in ceramic manufacturing, involving heating powdered materials to create a dense, strong body. This compound, when added to ceramic formulations, can facilitate densification at lower temperatures and reduce the occurrence of defects such as cracks and voids stanfordmaterials.comstanfordmaterials.com.

Microstructure Refinement: The addition of Y₂O₃ can also lead to finer microstructures by suppressing grain growth zenodo.org. For instance, in the sintering of Y₂O₃ bodies, the addition of Al₂O₃ and SiO₂ as sintering aids increased relative density and inhibited grain growth, even at lower sintering temperatures zenodo.org.

Improved Mechanical Properties: In silicon nitride (Si₃N₄) ceramics, Y₂O₃, often used in conjunction with MgSiN₂, acts as a sintering additive to significantly enhance bend strength. For example, a Si₃N₄ ceramic incorporating 5.6 wt% MgSiN₂ and 15.8 wt% Y₂O₃, sintered at 1820°C for 4 hours, achieved a bend strength of 839 MPa scientific.net. In this compound-silicon carbide composites, the addition of V₂O₅ as a sintering aid has been shown to increase electrical properties like capacitance and dielectric constant uobaghdad.edu.iq.

Table 5: this compound as Sintering Additive

Ceramic MatrixAdditive(s)Sintering ConditionsEnhanced Property/EffectCitation(s)
Y₂O₃Al₂O₃, SiO₂1500 °C or 1650 °CIncreased relative density, suppressed grain growth zenodo.org
Si₃N₄MgSiN₂–Y₂O₃1820 °C, 4hBend strength: 839 MPa scientific.net
This compound–Silicon carbideV₂O₅1400 °C, 3hIncreased capacitance, dielectric constant uobaghdad.edu.iq

Compound Name List:

this compound (Y₂O₃)

Yttria-Stabilized Zirconia (YSZ)

Zirconia (ZrO₂)

Erbium-doped this compound (Er:Y₂O₃)

Neodymium-doped this compound (Nd:Y₂O₃)

this compound Nanoparticles (Y₂O₃ NPs)

Nanostructured this compound (nY₂O₃)

Yttrium-functionalized Reduced Graphene Oxide Nanocomposite

Yttria-Zirconia Nanocomposite

Silicon Nitride (Si₃N₄)

Magnesium Silicon Nitride (MgSiN₂)

this compound-Silicon Carbide Composites

High-Temperature Coatings and Composites

This compound's intrinsic properties make it highly suitable for use in high-temperature coatings and composite materials, where it enhances durability, performance, and resistance to extreme conditions.

Thermal Barrier Coatings (TBCs) and Environmental Barrier Coatings (EBCs): Yttria-stabilized zirconia (YSZ) is a preeminent material for thermal barrier coatings (TBCs) in gas turbine engines and other high-temperature applications nasa.govresearchgate.netmdpi.comekb.eg. The standard industry composition, 7 wt% Y₂O₃-ZrO₂, provides excellent thermal insulation, shock resistance, and durability, protecting underlying metal components from extreme heat nasa.govresearchgate.net. This compound itself is also a candidate material for environmental barrier coatings (EBCs), particularly for ceramic matrix composites (CMCs) used in turbine engines engconfintl.org. Its high chemical stability and low thermal mismatch with certain CMCs, such as Al₂O₃/Al₂O₃, contribute to good adherence and microstructural stability engconfintl.org. Furthermore, Y₂O₃ coatings demonstrate resistance to CMAS (Calcium-Magnesium-Aluminum-Silicate) corrosion, outperforming YSZ coatings in this regard engconfintl.org.

Coatings for Extreme Environments: this compound exhibits exceptional plasma resistance and is used in coatings for plasma-exposed surfaces in semiconductor manufacturing equipment, such as chamber walls coorstek.comoerlikon.com. These coatings are valued for their high purity, resistance to etching and erosion by reactive plasma gases, and ability to maintain electrical insulation properties at high temperatures coorstek.comoerlikon.com. This compound coatings are also stable at high temperatures and resistant to many reactive molten metals, making them suitable as barrier coatings to prevent reactions in processes like diffusion bonding zypcoatings.com. Research has also shown that Y₂O₃ doping can significantly enhance the oxidation resistance of Cr/FeCrAl coatings at high temperatures (e.g., 1200 °C in steam), with optimal performance observed at specific doping concentrations researchgate.net.

Composite Materials: As a ceramic additive, this compound can enhance the mechanical properties of other ceramic materials, such as strength, hardness, and toughness stanfordmaterials.com. It also improves the thermal and chemical stability of ceramic matrices, thereby extending their lifespan and performance stanfordmaterials.com.

Table 1: Key High-Temperature Properties of this compound

PropertyValueSource
Melting Point2410 °C - 2440 °C americanelements.commade-in-china.comstanfordmaterials.com
Maximum Use TemperatureUp to 2000 °C - 2100 °C coorstek.comoerlikon.commtixtl.com
Thermal Conductivity (20 °C)10-14 W/m·K coorstek.com
Thermal Conductivity (1400 °C)0.007 cal/cm·sec·K (approx. 29 W/m·K) zypcoatings.com
Coefficient of Thermal Expansion7.9-8.2 x 10⁻⁶ /°C coorstek.com
Chemical Inertness/ResistanceHighly inert, superior resistance to aggressive chemical attack, molten metals, glasses, slags, and salts oerlikon.comzypcoatings.com

Crucibles and Electrodes

This compound's exceptional thermal stability and chemical resistance make it an ideal material for crucibles used in high-temperature melting processes and for electrodes in electrochemical applications.

Crucibles for High-Temperature Melting: Yttria crucibles are specifically designed for melting reactive metals such as titanium and its alloys, as well as other oxygen-sensitive processes stanfordmaterials.commtixtl.com. Their high melting point (around 2410 °C) and resistance to chemical attack from molten materials ensure containment and prevent contamination zypcoatings.comstanfordmaterials.com. The material's thermodynamic stability and low vapor pressure are crucial for maintaining crucible integrity at temperatures approaching 2000 °C zypcoatings.comstanfordmaterials.com. This compound's resistance to molten metals, glasses, slags, and salts makes it superior for handling highly reactive molten materials zypcoatings.com. However, Y₂O₃ is brittle and requires careful handling, including slow heating and cooling rates (e.g., not faster than 5°C/min) to prevent cracking mtixtl.com.

Electrodes: this compound-based materials are utilized in electrodes for various electrochemical processes. Novel sintered this compound electrodes, often incorporating electroconductive agents and electrocatalysts, are particularly useful in electrowinning processes for producing metals like aluminum, magnesium, sodium, and potassium from molten salts google.com. Yttrium is also used in the electrodes of some high-performance spark plugs wikipedia.org.

Surface Science and Interfacial Phenomena

The surface properties and interfacial behavior of this compound are critical for its performance in various applications, influencing adsorption, reactivity, wettability, and the formation of stable interfaces.

Surface Adsorption and Reactivity

This compound exhibits a high thermodynamic affinity for oxygen americanelements.com. Its surface chemistry dictates its interaction with various gases and chemical species. Yttria is generally insoluble in water and highly stable, but it can react with acids and strong reducing agents americanelements.com.

In plasma environments, Y₂O₃ surfaces can react with fluorine radicals, forming yttria oxyfluoride (YOₓFᵧ) layers and volatile species aip.orgmdpi.com. The etching rates of Y₂O₃ in fluorine-containing plasmas are generally lower than those of silicon dioxide aip.org. This compound coatings have demonstrated resistance to etching by chlorine trifluoride gas at temperatures below 300 °C, protecting underlying substrates like quartz glass from degradation nii.ac.jp. The presence of Y₂O₃ in catalytic systems, such as Ru/CeO₂ for the reverse water–gas shift reaction, can influence surface oxygen vacancies and catalytic selectivity mdpi.com.

Studies using techniques like BET isotherm analysis have investigated the adsorption of gases, such as nitrogen, onto Y₂O₃ surfaces, often requiring low temperatures to achieve measurable adsorption escholarship.org. Molecular dynamics simulations are employed to evaluate interaction potentials between Y₂O₃ and various species escholarship.org.

Wettability and Hydrophobicity

The wettability of this compound surfaces, particularly in thin film form, is a significant area of research, with surface morphology and chemistry playing key roles.

Contact Angle Measurements: this compound coatings prepared through different methods exhibit varying degrees of hydrophobicity. For instance, reactively sputtered Y₂O₃ coatings show a water contact angle (WCA) of approximately 99°, while thermally oxidized Y-Y₂O₃ coatings exhibit around 117° nih.govmendeley.com. By employing template-assisted growth (e.g., using a Cd-CdO template), the surface roughness can be significantly increased, leading to superhydrophobic behavior with WCAs exceeding 150° nih.govmendeley.com. Atomic layer deposition (ALD) of Y₂O₃ films also results in hydrophobic surfaces with WCAs typically above 90°, which can be retained after annealing at moderate temperatures mdpi.comacs.orgacs.org. The hydrophobicity is influenced by film thickness, with WCAs generally increasing with thickness up to a saturation point around 20 nm acs.org.

Surface Roughness and Adhesion: The observed wettability is strongly correlated with surface roughness. Low surface roughness in sputtered or thermally oxidized Y₂O₃ coatings contributes to hydrophobicity, as a water droplet contacts a higher fraction of solid surface area nih.govmendeley.com. Conversely, increased surface roughness, achieved through templating, promotes superhydrophobicity nih.govmendeley.com. The work of adhesion of water also varies, being higher for smoother, more hydrophilic surfaces and lower for rougher, more hydrophobic or superhydrophobic surfaces nih.govmendeley.com.

Table 2: Wettability of this compound Coatings

Coating Preparation MethodWater Contact Angle (°)Average Surface Roughness (nm)Hydrophobicity/SuperhydrophobicitySource
Reactively Sputtered Y₂O₃993Hydrophobic nih.govmendeley.com
Thermally Oxidized Y-Y₂O₃11711Hydrophobic nih.govmendeley.com
Cd-CdO Template Assisted Y₂O₃155180Superhydrophobic nih.govmendeley.com
ALD Y₂O₃ (as-deposited)>90Not specifiedHydrophobic mdpi.comacs.org
ALD Y₂O₃ on Si Nanowires~158Not specifiedSuperhydrophobic acs.org
Reactive Sputtering (Poison Mode)>90Not specifiedHydrophobic researchgate.netdntb.gov.ua

Interfacial Formation and Control

The controlled formation of interfaces involving this compound is crucial for tailoring material properties, particularly through surface modification techniques.

Surface Modification: this compound nanoparticles can be surface-modified to improve their dispersion, stability, and functionality. Reaction with phosphonic acids leads to the formation of stable phosphonate-bonded yttria particles, allowing for control over hydrophilicity and enabling dispersion in aqueous media princeton.eduacs.org. This bonding process can occur at room temperature acs.org. For biomedical applications, ultrafine Y₂O₃ nanoparticles have been functionalized with polymer layers (e.g., via silanization and grafting) to enhance their colloidal stability and impart fluorescent properties nih.govresearchgate.net. These modifications can also reduce the inherent cytotoxicity of bare Y₂O₃ nanoparticles, improving their biocompatibility nih.govresearchgate.net.

Interfacial Layers in Coatings: In high-temperature coatings, yttrium can influence interfacial layer formation. For example, in yttrium-modified aluminide coatings on nickel-based superalloys, yttrium addition can accelerate aluminum diffusion, leading to thicker coatings and improved formation of protective α-Al₂O₃ layers, thereby enhancing oxidation and corrosion resistance aip.orgmdpi.com. The segregation of yttrium at grain boundaries in other high-temperature coatings can also improve interfacial stability by suppressing cation diffusion and inhibiting void formation researchgate.net.

Future Directions and Emerging Research Areas

Integration with Novel Material Systems

Yttrium oxide is increasingly being integrated into novel material systems to harness synergistic properties and create advanced functional materials. Research is actively exploring its combination with nanoparticles, polymers, and other oxides to develop sophisticated composites. For instance, Y₂O₃ nanosheets are being assembled into three-dimensional (3D) aerogel networks, which can be further functionalized, such as by depositing gold nanoparticles, to create Y₂O₃–Au nanocomposite aerogels with enhanced catalytic activity. acs.org This approach is opening new avenues for applications in catalysis and wastewater treatment.

Multifunctional nanocomposites are also being developed by integrating Y₂O₃ with magnetic materials like iron oxide (Fe₃O₄). Fe₃O₄@Y₂O₃:Eu core-shell structures exhibit both magnetic responsiveness and luminescence, making them promising for biomedical applications such as targeted drug delivery and bioimaging. nih.gov Composites with conductive polymers, such as polyaniline (PANI), like PANI/Y₂O₃, are being investigated for their high dielectric constants, targeting applications in charge-storage devices. researchgate.net this compound is also being incorporated into complex ceramic matrices, such as cordierite–mullite composites, where it acts as a sintering aid and can substitute for other cations, leading to improved mechanical and thermal properties. mdpi.com In the energy sector, yttrium-containing perovskites are being explored as cathode materials for solid oxide fuel cells (SOFCs). liverpool.ac.uk Furthermore, Y₂O₃ nanoparticles are being combined with carbon nanotubes (CNTs) to create composites with improved electrocatalytic activity for chemical sensing applications. mdpi.com

Advanced Manufacturing and Scalability

Advancements in manufacturing techniques are crucial for the broader adoption of this compound in high-performance applications, focusing on improving scalability, reducing costs, and enhancing material quality. For the production of Y₂O₃ crucibles, sophisticated sintering techniques such as hot pressing and spark plasma sintering are employed to achieve denser microstructures and improved mechanical strength and thermal stability. stanfordmaterials.com Atomic Layer Deposition (ALD) is emerging as a key technique for creating high-quality Y₂O₃ thin films with precise control over thickness and properties, essential for microelectronics and advanced coatings. acs.org A new volatile and thermally stable yttrium precursor has enabled ALD processes with high growth rates and smooth surfaces. acs.org Mechanochemical synthesis via planetary ball milling, particularly when catalyzed by nickel, is being explored as an efficient and scalable route for Y₂O₃ synthesis. researchgate.net Despite these advancements, challenges in production scalability and cost-efficiency persist, partly due to limited access to integrated supply chains among manufacturers. globalgrowthinsights.com The development of ultra-high-purity grades (e.g., 5N) and application-specific variants, such as advanced ceramic-grade Y₂O₃, are ongoing areas of product development. globalgrowthinsights.com

Multifunctional this compound Composites

This compound's inherent properties, combined with its ability to form composites, are leading to materials with multiple functionalities for a range of advanced applications. Y₂O₃ aerogel monoliths, assembled from nanosheets, exhibit a unique combination of properties including low density, high porosity, large surface area, and tunable photoluminescence. They also demonstrate excellent adsorption capacities for organic dyes, making them multifunctional for optoelectronics, wastewater treatment, and catalysis. acs.org Magnetic and luminescent Y₂O₃-based nanocomposites, such as Fe₃O₄@Y₂O₃:Eu, offer dual functionalities. Their magnetic responsiveness allows for external control, while their luminescence is valuable for bioimaging and diagnostics. Further bio-functionalization enhances their specificity for biological targets. nih.gov this compound can impart enhanced antioxidant properties when incorporated into nanostructures, making them suitable for biological applications. researchgate.net Composites like PANI/Y₂O₃ are being developed for their high dielectric constants, targeting applications in charge-storage devices, and demonstrating specific performance metrics in humidity sensing. researchgate.net

Sustainable and Green this compound Technologies

There is a significant research thrust towards developing sustainable and green synthesis methods for this compound nanoparticles (NPs) and materials, reducing reliance on hazardous chemicals and minimizing environmental impact. Plant-mediated synthesis, using extracts from plants like Lantana camara or Tribulus terrestris, is a prominent green chemistry approach. These methods, often employing sol-gel techniques, yield Y₂O₃ NPs that possess photocatalytic, antibacterial, and anticancer properties, suggesting potential in drug delivery and environmental remediation. mdpi.comnih.gov Biosynthesis using floral extracts, such as from Illicium verum (star anise), also yields Y₂O₃ NPs with antibacterial and antioxidant activities, further supporting their use in biomedical applications. jabonline.in The use of pine needle leaf extract for green synthesis of Yttrium Nanoparticles (YNPs) has demonstrated significant antibacterial (bacteriostatic action, biofilm inhibition) and antioxidant potencies, highlighting the potential of these eco-friendly materials. mdpi.com These green synthesis routes are often described as simple, economical, and reproducible, offering an environmentally friendly alternative to traditional chemical synthesis. worldscientific.com

Artificial Intelligence and Machine Learning in this compound Research

Data Tables

The following tables present key quantitative findings from recent research in the specified areas. In a digital environment, these data could be presented interactively for enhanced exploration.

Table 1: Performance Metrics of this compound Nanomaterials and Composites

Property/ApplicationMaterial/SystemMetric/ValueReference
Surface AreaY₂O₃ Aerogel MonolithsUp to 445 m²/g acs.org
Adsorption CapacityY₂O₃ Aerogel (Methyl Blue)8080 mg/g acs.org
Crystallite Size (Catalyzed)Y₂O₃ (Mechanochemical Synthesis)11.0 nm researchgate.net
Antibacterial ActivityY₂O₃ NPs (Lantana camara extract)10-15 mm inhibitory zone (B. subtilis/E. coli) mdpi.comnih.gov
Antioxidant ActivityY₂O₃ NPs (Illicium verum extract)50% DPPH scavenging at 30 μg/mL jabonline.in
Biofilm InhibitionYNPs (Pine Needle Leaf Extract)80% inhibition rate mdpi.com
Humidity Sensing ResponsePANI/Y₂O₃ Nanorods (PYO-4)99.99% researchgate.net

Table 2: Advanced Manufacturing and Performance of this compound Films and Market Trends

Property/ApplicationMaterial/SystemMetric/ValueReference
Breakdown FieldALD Y₂O₃ Films~4-5 MV/cm acs.org
Leakage Current DensityALD Y₂O₃ Films (at 2.5 MV/cm)< 10⁻⁷ A/cm² acs.org
Sintering Aid EffectY₂O₃ in Cordierite-Mullite CeramicsLowered liquid phase formation temperature mdpi.com
Y₂O₃ Market CAGR (2025-2033)Global this compound Market6.8% globalgrowthinsights.com
Glass Clarity ImprovementY₂O₃ in Specialty Glass23% improvement globalgrowthinsights.com

Compound Names Mentioned in the Article:

this compound (Y₂O₃)

Yttrium cerium oxide (YCeO)

this compound nanosheets

Gold nanoparticles (Au)

Y₂O₃–Au nanocomposite aerogels

Iron oxide (Fe₃O₄)

Europium-doped this compound (Y₂O₃:Eu)

Fe₃O₄@Y₂O₃:Eu nanocomposites

Polyaniline (PANI)

PANI/Y₂O₃

Cordierite–mullite composites

Yttrium-containing perovskites

Carbon nanotubes (CNTs)

this compound nanoparticles (Y₂O₃ NPs)

Yttrium nanoparticles (YNPs)

Lanthanum-barium-copper-oxide (LBCO)

Yttrium-barium-copper-oxide (YBCO)

Multicomponent metal oxide electrocatalysts

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing high-purity Y₂O₃ nanoparticles, and how do thermal decomposition parameters influence crystallinity?

  • Methodological Answer : Y₂O₃ nanoparticles are typically synthesized via thermal decomposition of precursors like yttrium citrate. Heating to 550°C decomposes the precursor into Y₂O₃, with crystallinity (~67%) and crystallite size (~4 nm) determined by X-ray powder diffraction (XRPD) and Halder–Wagner analysis. Higher temperatures (e.g., 850°C) increase crystallinity (72.5%) but reduce crystallite size (~3.5 nm) due to recrystallization. Thermogravimetric (TG) curves should accompany XRD to track mass loss and phase transitions .

Q. How can researchers validate the purity of Y₂O₃ samples, particularly when contamination risks exist during synthesis?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. For example, Sigma-Aldrich’s 4N-grade Y₂O₃ (>99.99% purity) is validated via impurity-specific analysis. Cross-reference XRPD peaks with PDF databases (e.g., PDF 1-88-1040) to confirm phase purity, and employ energy-dispersive X-ray spectroscopy (EDS) to rule out elemental contaminants like carbon or silica .

Q. What are the recommended protocols for characterizing Y₂O₃’s optical properties when doped with rare-earth elements?

  • Methodological Answer : Doping Y₂O₃ with Eu³⁺ or Zn²⁺ requires sol-gel or co-precipitation methods. Photoluminescence (PL) spectroscopy at room and cryogenic temperatures can resolve emission peaks. For example, Y₁.₉₂Eu₀.₀₈O₃ exhibits characteristic red emission at 611 nm under UV excitation. Pair PL with X-ray photoelectron spectroscopy (XPS) to confirm dopant oxidation states and lattice integration .

Advanced Research Questions

Q. How can conflicting crystallite size data from XRD and SEM be resolved in Y₂O₃ nanoparticle studies?

  • Methodological Answer : XRD-derived crystallite sizes (via Halder–Wagner) represent coherent diffraction domains, while SEM measures physical particle aggregates. For Y₂O₃ heated to 550°C, XRD may report 4 nm crystallites, whereas SEM reveals agglomerates of ~20–50 nm. Use high-resolution TEM (HRTEM) to reconcile discrepancies by imaging lattice fringes and quantifying individual crystallite boundaries .

Q. What experimental strategies mitigate Y₂O₃ degradation into yttrium carbonate (Y₂(CO₃)₃) under ambient conditions?

  • Methodological Answer : XPS data show 36% of Y₂O₃ surfaces carbonate when exposed to air. To prevent this, store samples in inert atmospheres (Ar/N₂ gloveboxes) and coat surfaces with protective layers (e.g., SiO₂ via atomic layer deposition). Pre-annealing Y₂O₃ at 1000°C in O₂ reduces surface reactivity by eliminating hydroxyl groups .

Q. How can Y₂O₃ coatings be optimized for high-temperature stability in aerospace applications?

  • Methodological Answer : Plasma spray deposition achieves dense Y₂O₃ coatings with <5% porosity. Test thermal stability via cyclic heating (up to 2200°C) in controlled atmospheres. Coatings annealed in O₂ exhibit reduced carbon contamination, as shown by XPS binding energy shifts (Y 3d₅/₂ at 156.8 eV for oxide vs. 157.9 eV for carbonate) .

Q. What advanced techniques quantify Y₂O₃’s role in oxide dispersion-strengthened (ODS) steels?

  • Methodological Answer : Inject Y₂O₃ nanoparticles into steel via in-situ oxidation during smelting. SEM/EDS maps confirm nanoparticle distribution on non-metallic inclusions. Mechanical testing (tensile/creep) at 800°C correlates Y₂O₃ dispersion density with steel’s yield strength (e.g., 15% improvement at 0.3 wt% Y₂O₃) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret TG-DSC data when Y₂O₃ precursor decomposition overlaps with secondary reactions?

  • Methodological Answer : Deconvolution of overlapping mass loss events (e.g., yttrium citrate → Y₂O₃ + CO₂) requires coupled TG-FTIR or mass spectrometry to identify evolved gases. For example, CO₂ release above 550°C correlates with carbonate decomposition, necessitating post-annealing XRD to confirm final phase purity .

Q. What statistical methods are recommended for analyzing Y₂O₃ crystallite size distributions from XRD data?

  • Methodological Answer : Use Williamson-Hall plots to separate crystallite size and strain contributions. For Y₂O₃ nanoparticles, a Halder–Wagner plot (β²/tan²θ vs. β/tanθsinθ) provides crystallite size (intercept) and strain (slope). Compare with TEM histograms for validation .

Methodological Tables

Table 1 : Thermal Decomposition Parameters for Yttrium Citrate → Y₂O₃

Temperature (°C)Crystallinity (%)Crystallite Size (nm)Key Phase Identified
55067.34.0 ± 0.2Y₂O₃ (PDF 1-88-1040)
85072.53.5 ± 0.2Y₂O₃ (PDF 1-88-1040)
Source: Adapted from

Table 2 : XPS Binding Energies for Y₂O₃ Surface Species

SpeciesY 3d₅/₂ Binding Energy (eV)
Y₂O₃156.8
Y₂(CO₃)₃157.9
Source:

Key Recommendations for Researchers

  • Experimental Design : Always pair synthesis (e.g., thermal decomposition) with real-time characterization (TG-DSC) and post-synthesis validation (XRPD/XPS).
  • Data Contradictions : Use multimodal techniques (XRD, SEM, TEM) to resolve discrepancies in crystallite size or phase composition.
  • Advanced Applications : Focus on Y₂O₃’s stability in extreme environments (high T, radiation) for next-gen coatings or ODS alloys .

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